CAY10499
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENHWTVRQKWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10499 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of CAY10499
Executive Summary
This compound is a potent, non-selective lipase inhibitor utilized in biochemical research to probe the roles of various lipolytic enzymes in cellular signaling and metabolism.[1][2] It is characterized as a carbamate-based compound that demonstrates irreversible inhibitory activity against several key enzymes involved in lipid metabolism, most notably monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[2][3] Its broad-spectrum activity also extends to other lipases, including hormone-sensitive lipase (HSL).[1][4] This inhibitory profile makes this compound a valuable tool for studying the endocannabinoid system and other lipid-mediated pathways.[5][6] Furthermore, this compound has demonstrated anti-proliferative effects on various cancer cell lines.[1] This guide provides a detailed overview of its mechanism of action, inhibitory profile, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a covalent, irreversible inhibitor of multiple lipases.[3] The primary mechanism involves the interaction of its active moiety with the target enzyme.
-
Active Moiety : Research suggests that the inhibitory activity of this compound is conferred by the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group, rather than the carbamate portion of the molecule.[3][6]
-
Irreversible Inhibition : The interaction between this compound and its target enzymes is not easily reversible. Studies on MAGL have shown that pre-incubation of the enzyme with this compound in the absence of a substrate leads to increased inhibition.[6] This time-dependent increase in inhibition is a characteristic feature of irreversible inhibitors. The inhibition of MAGL by this compound cannot be overcome by increasing the concentration of the substrate.[6] Instead, in the presence of the inhibitor, the maximal reaction velocity (Vmax) of the enzyme decreases while the Michaelis constant (Km) increases.[6]
Quantitative Inhibitory Profile
This compound exhibits a broad inhibitory spectrum against several lipases. The following tables summarize its potency, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and percentage inhibition at a given concentration.
Table 1: Inhibitory Activity of this compound against Lipolytic Enzymes
| Target Enzyme | Species | IC50 Value | Source |
| Monoacylglycerol Lipase (MAGL) | Human, recombinant | 144 nM | [1][2] |
| Hormone-Sensitive Lipase (HSL) | Human, recombinant | 90 nM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Human, recombinant | 14 nM[1][2], 76 nM[6] | [1][2][6] |
Table 2: Additional Lipase Inhibition by this compound
| Target Enzyme | Inhibition at 5 µM | Source |
| Adipose Triglyceride Lipase (ATGL) | 95% | [1] |
| Diacylglycerol Lipase α (DAGLα) | 60% | [1] |
| α/β-Hydrolase Domain 6 (ABHD6) | 90% | [1] |
| Carboxylesterase 1 (CES1) | 95% | [1] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
| MCF-7 | Breast Cancer | 4.2 µM | [1] |
| MDA-MB-231 | Breast Cancer | 46 µM | [1] |
| COV318 | Ovarian Cancer | 106.7 µM | [1] |
| OVCAR-3 | Ovarian Cancer | 79.8 µM | [1] |
Affected Signaling Pathways
By inhibiting multiple lipases, this compound perturbs key lipid signaling pathways, most notably the endocannabinoid system, which regulates numerous physiological processes.[5][6]
Endocannabinoid Signaling
The primary role of MAGL and FAAH is the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.[3][5] By inhibiting these enzymes, this compound prevents the breakdown of these signaling lipids, leading to their accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2).
Caption: this compound inhibits MAGL and FAAH, preventing 2-AG and AEA degradation.
General Lipolysis
This compound also inhibits HSL and ATGL, key enzymes in the breakdown of triglycerides stored in lipid droplets. This pathway mobilizes fatty acids for energy or for use as building blocks for other lipids. Inhibition of this process can have significant effects on cellular energy homeostasis.
Experimental Protocols
The characterization of this compound as a lipase inhibitor has been facilitated by specific enzyme assays. A common method for assessing MAGL activity is a high-throughput, 96-well plate format assay using a chromogenic substrate.[5][6]
MAGL Inhibition Assay using 4-Nitrophenylacetate (4-NPA)
This assay measures the hydrolysis of the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA) by MAGL, which releases the chromophore 4-nitrophenol, detectable by absorbance spectrophotometry.[6]
Protocol Steps:
-
Reagent Preparation : Prepare solutions of purified human recombinant MAGL, Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% w/v fatty-acid-free BSA, the substrate 4-NPA, and this compound (or other inhibitors) dissolved in a suitable solvent like DMSO.
-
Plate Setup : In a 96-well microtiter plate, add the MAGL enzyme solution to each well.
-
Inhibitor Addition : Add serial dilutions of this compound to the 'test' wells and an equivalent volume of the solvent (e.g., DMSO) to the 'control' wells.
-
Pre-incubation : Incubate the plate to allow the inhibitor to interact with the enzyme. For irreversible inhibitors, this step is critical.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[6]
-
Measurement : Measure the absorbance of each well at 405 nm using a plate reader. The absorbance is proportional to the amount of 4-nitrophenol produced and thus reflects the enzyme activity.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a 96-well MAGL inhibition assay using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (PD020253, QTENHWTVRQKWRI-UHFFFAOYSA-N) [probes-drugs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
CAY10499: A Technical Guide to a Non-Selective Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10499 is a potent, non-selective inhibitor of several serine hydrolases, with significant activity against multiple lipases involved in critical signaling and metabolic pathways. This technical guide provides an in-depth overview of this compound, including its inhibitory profile, its impact on cellular signaling, and detailed protocols for its experimental use. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a tool to investigate lipid metabolism and endocannabinoid signaling.
Introduction
This compound, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a small molecule that has been identified as a broad-spectrum lipase inhibitor. Its ability to target multiple enzymes within the lipase family makes it a valuable pharmacological tool for studying the roles of these enzymes in various physiological and pathophysiological processes, including cancer, metabolic disorders, and neuroinflammation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 359714-55-9 |
| Molecular Formula | C₁₈H₁₇N₃O₅ |
| Molecular Weight | 355.3 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (~20 mg/ml), DMF (~20 mg/ml), and Ethanol (~2 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice (e.g., a 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.3 mg/ml)[1]. |
| Storage | Store at -20°C for long-term stability (≥4 years)[1]. Aqueous solutions are not recommended for storage for more than one day[1]. |
Mechanism of Action and Inhibitory Profile
This compound acts as an irreversible inhibitor of several lipases, with its active moiety suggested to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group rather than the carbamate[2][3]. Its non-selective nature is evident from its activity against a range of enzymes.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various human recombinant lipases and its anti-proliferative effects on cancer cell lines are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Human Recombinant Lipases
| Target Enzyme | IC₅₀ (nM) |
| Fatty Acid Amide Hydrolase (FAAH) | 14[4][5] |
| Hormone-Sensitive Lipase (HSL) | 90[4][5] |
| Monoacylglycerol Lipase (MAGL) | 144[4][5] |
Table 2: Inhibition of Other Lipases by this compound at 5 µM [4][6]
| Target Enzyme | Inhibition (%) |
| Adipose Triglyceride Lipase (ATGL) | 95 |
| α/β-Hydrolase Domain 6 (ABHD6) | 90 |
| Carboxylesterase 1 (CES1) | 95 |
| sn-1-Diacylglycerol Lipase α (DAGLα) | 60 |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines [4][6]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 4.2 |
| MDA-MB-231 | Breast | 46 |
| OVCAR-3 | Ovarian | 79.8 |
| COV318 | Ovarian | 106.7 |
Impact on Signaling and Metabolic Pathways
By inhibiting key lipases, this compound significantly modulates the endocannabinoid system and broader lipid metabolism.
Endocannabinoid Signaling Pathway
This compound's potent inhibition of FAAH and MAGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) respectively, leads to an accumulation of these signaling lipids. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), influencing a wide range of physiological processes including pain, mood, and appetite.
Lipid Metabolism Pathway
This compound's inhibition of HSL and ATGL, key enzymes in the hydrolysis of stored triglycerides, can significantly alter lipid metabolism. This disruption can lead to an accumulation of triglycerides and a decrease in the availability of free fatty acids for energy production or signaling purposes.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol is adapted from a method utilizing the hydrolysis of 4-nitrophenylacetate (4-NPA) to measure MAGL activity[2][7].
Materials:
-
Human recombinant MAGL
-
This compound
-
4-Nitrophenylacetate (4-NPA)
-
Tris-HCl buffer (100 mM, pH 7.4) with 0.1% w/v fatty-acid-free BSA
-
DMSO
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the this compound solution (or DMSO for control) to the appropriate wells.
-
Add 16 ng of pure human MAGL in 10 µL of Tris-HCl buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of a 1.25 mM 4-NPA solution in Tris-HCl buffer (final concentration of 250 µM).
-
Immediately measure the absorbance at 405 nm and continue to monitor for 15 minutes at 37°C.
-
The rate of 4-nitrophenol production is proportional to MAGL activity.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is based on a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Human recombinant FAAH
-
This compound
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
FAAH assay buffer
-
DMSO
-
96-well black plate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black plate, add FAAH assay buffer to each well.
-
Add the this compound solution (or DMSO for control) to the appropriate wells.
-
Add human recombinant FAAH to each well.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Initiate the reaction by adding the FAAH substrate to each well.
-
Immediately measure the fluorescence at the specified wavelengths and continue to monitor over time.
-
The rate of increase in fluorescence is proportional to FAAH activity.
Hormone-Sensitive Lipase (HSL) Inhibition Assay
This protocol describes a general method for assessing HSL inhibition.
Materials:
-
Human recombinant HSL or cell extracts overexpressing HSL
-
This compound
-
HSL substrate (e.g., 1-S-arachidonoylthioglycerol)
-
Potassium phosphate buffer (pH 7.0)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add potassium phosphate buffer to each well.
-
Add the this compound solution (or DMSO for control) to the appropriate wells.
-
Add 1 µg of cell extract containing overexpressed HSL (or purified recombinant HSL) to each well[3].
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding the HSL substrate.
-
Monitor the reaction progress using a plate reader appropriate for the chosen substrate.
-
The rate of product formation is proportional to HSL activity.
In Vivo Assessment of Cytosolic Lipase Activity in Rats
This compound has been shown to reduce increases in cytosolic lipase activity in rats fed high-fructose (FRUC) or AIN-93M diets[4]. A general workflow for such an experiment is outlined below.
Conclusion
This compound is a valuable research tool for the study of lipid metabolism and endocannabinoid signaling. Its broad inhibitory profile allows for the investigation of the collective roles of multiple lipases in complex biological systems. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a laboratory setting and to spur further research into the therapeutic potential of lipase inhibition. Researchers should, however, remain mindful of its non-selective nature when interpreting experimental results.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling CAY10499: A Technical Guide to a Non-Selective Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10499 is a potent, non-selective, and irreversible inhibitor of multiple serine hydrolases, with primary activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). Its discovery stemmed from a high-throughput screen utilizing a novel colorimetric assay. While demonstrating broad inhibitory action across several lipases, its development has been largely preclinical, with a focus on its utility as a chemical probe to investigate the roles of these enzymes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available preclinical data for this compound, including detailed experimental protocols and a summary of its inhibitory activity.
Discovery and Initial Characterization
This compound was first identified as a novel inhibitor of monoglyceride lipase (MGL) during a small-scale screening campaign. This discovery was facilitated by the development of an efficient, 96-well format assay that utilizes the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA). The enzymatic hydrolysis of 4-NPA by MGL releases the chromophore 4-nitrophenol, allowing for colorimetric quantification of enzyme activity.[1] This assay proved to be a reliable and rapid method for identifying MGL inhibitors.[1]
Subsequent characterization revealed that this compound is a carbamate derivative, identified as [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester.[2] Further investigation into its mechanism of action suggested that the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety, rather than the carbamate group, is likely the active component responsible for its inhibitory effects.[3] this compound acts as a covalent and irreversible inhibitor.[4]
Mechanism of Action and Inhibitory Profile
This compound exhibits a broad spectrum of inhibitory activity against several lipases. It is characterized as a non-selective inhibitor, with potent activity against MAGL, HSL, and FAAH. The irreversible nature of its inhibition is an important characteristic to consider in experimental design.
Quantitative Inhibitory Data
The following table summarizes the known inhibitory concentrations (IC50) and percentage inhibition of this compound against various human recombinant enzymes.
| Target Enzyme | IC50 | Percent Inhibition (at 5 µM) |
| Monoacylglycerol Lipase (MAGL) | 144 nM[2] | - |
| Hormone-Sensitive Lipase (HSL) | 90 nM[2] | - |
| Fatty Acid Amide Hydrolase (FAAH) | 14 nM[2] | - |
| Adipose Triglyceride Lipase (ATGL) | - | 95%[2] |
| Diacylglycerol Lipase α (DAGLα) | - | 60%[2] |
| α/β-Hydrolase Domain 6 (ABHD6) | - | 90%[2] |
| Carboxylesterase 1 (CES1) | - | 95%[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research involving this compound. The following sections provide available protocols for key experiments.
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. The compound is commercially available from suppliers such as Cayman Chemical.
Enzyme Inhibition Assays
This assay is based on the hydrolysis of 4-nitrophenylacetate (4-NPA) by MAGL, which produces the yellow-colored product 4-nitrophenol.
-
Materials:
-
Human recombinant MAGL
-
This compound (or other test inhibitor)
-
4-nitrophenylacetate (4-NPA) substrate
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the human recombinant MAGL enzyme to all wells except for the blank controls.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the 4-NPA substrate to all wells.
-
Immediately measure the absorbance at 405-415 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Detailed, standardized protocols for this compound inhibition of HSL, FAAH, ATGL, DAGLα, ABHD6, and CES1 are not as clearly defined in single sources. However, general methodologies often involve:
-
HSL, ABHD6, and CES1 Assays: These can be performed using 1-S-arachidonoylthioglycerol as a substrate. The release of 1-thioglycerol is detected by its reaction with ThioGlo-1 to produce a fluorescent adduct.[5]
-
FAAH Assay: A common method involves using [3H]-anandamide (AEA) as a substrate and measuring the release of radiolabeled ethanolamine.
-
ATGL and DAGLα Assays: Commercially available lipase assay kits, often employing fluorescent or colorimetric substrates, can be adapted for these enzymes. For instance, a p-nitrophenyl butyrate (pNPB) substrate has been used for DAGLα activity.[5]
In Vivo Studies in a Rat Model
This compound has been shown to reduce increases in cytosolic lipase activity in rats fed high-fructose (FRUC) or AIN-93M diets.[2] While specific details of the protocol are limited in publicly available literature, a general outline for such a study would be as follows:
-
Animal Model: Male Sprague-Dawley rats.
-
Dietary Induction:
-
FRUC Diet: A diet high in fructose to induce metabolic changes, including alterations in lipase activity.
-
AIN-93M Diet: A standard purified diet for maintenance in rodents, which can be modified to study dietary effects.
-
-
Drug Administration:
-
Route: Likely oral gavage or intraperitoneal injection.
-
Dose and Frequency: To be determined based on preliminary dose-ranging studies.
-
Duration: The study would likely last for several weeks to observe significant diet-induced changes.
-
-
Outcome Measures:
-
At the end of the study, animals would be euthanized, and tissues (e.g., liver, adipose tissue) would be collected.
-
Cytosolic fractions would be prepared from the tissues.
-
Lipase activity in the cytosolic fractions would be measured using an appropriate assay (e.g., a colorimetric or fluorometric lipase activity assay).
-
Preclinical Development and Applications
The primary application of this compound to date has been as a research tool to probe the function of the lipases it inhibits. Its non-selective nature makes it a useful tool for studying the collective effects of inhibiting multiple lipases simultaneously.
Anticancer Research
This compound has demonstrated the ability to inhibit the growth of several cancer cell lines in vitro.
| Cell Line | Cancer Type | IC50 |
| MCF-7 | Breast Cancer | 4.2 µM[2] |
| MDA-MB-231 | Breast Cancer | 46 µM[2] |
| COV318 | Ovarian Cancer | 106.7 µM[2] |
| OVCAR-3 | Ovarian Cancer | 79.8 µM[2] |
Pharmacokinetics and Toxicology
There is currently no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or the toxicology profile of this compound. Such studies would be essential for any further development towards therapeutic applications.
Visualizations
This compound Discovery and Evaluation Workflow
This compound's Multi-Target Inhibition
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the roles of multiple lipases in health and disease. Its discovery was a direct result of innovative assay development. While its non-selective nature may limit its direct therapeutic potential without further optimization, it provides a powerful tool for understanding the complex interplay of lipid metabolic pathways. Future research should focus on elucidating the detailed pharmacokinetics and toxicology of this compound to better support its use in in vivo models. Furthermore, structure-activity relationship studies could lead to the development of more selective inhibitors based on the active 5-methoxy-1,3,4-oxadiazol-2(3H)-one scaffold, potentially yielding novel therapeutic agents for metabolic disorders or cancer.
References
- 1. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CAY10499: A Technical Guide to its Interaction with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CAY10499, a non-selective lipase inhibitor, and its significant interaction with the endocannabinoid system (ECS). This compound exerts its effects primarily through the inhibition of two key enzymes responsible for the degradation of endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). By inhibiting these enzymes, this compound effectively increases the endogenous levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively, thereby potentiating endocannabinoid signaling. This guide details the mechanism of action of this compound, provides comprehensive quantitative data on its inhibitory activity, outlines detailed experimental protocols for assessing its enzymatic inhibition, and presents visualizations of the relevant signaling pathways and experimental workflows.
Introduction to the Endocannabinoid System
The endocannabinoid system is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes.[1] Its primary components include:
-
Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters, with the most well-characterized being anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
-
Cannabinoid Receptors: G protein-coupled receptors (GPCRs) that are activated by endocannabinoids. The two primary receptor types are CB1, predominantly found in the central nervous system, and CB2, primarily expressed in immune cells.[2][3]
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. The key degradative enzymes are Fatty Acid Amide Hydrolase (FAAH), which primarily hydrolyzes AEA, and Monoacylglycerol Lipase (MAGL), the main enzyme for 2-AG degradation.[4][5]
Dysregulation of the ECS has been implicated in a variety of pathological conditions, making it a promising target for therapeutic intervention.
This compound: A Non-Selective Lipase Inhibitor
This compound is a potent, carbamate-based, non-selective lipase inhibitor.[6] Its primary mechanism of action within the endocannabinoid system is the inhibition of FAAH and MAGL, leading to an accumulation of AEA and 2-AG. This elevation of endocannabinoid tone enhances the activation of cannabinoid receptors, thereby modulating downstream signaling pathways.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various lipases has been characterized through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Enzyme Target | Species | IC50 Value (nM) | Reference(s) |
| Fatty Acid Amide Hydrolase (FAAH) | Human | 14 | [7] |
| Monoacylglycerol Lipase (MAGL) | Human | 144 | [7] |
| Hormone-Sensitive Lipase (HSL) | Human | 90 | [7] |
| Adipose Triglyceride Lipase (ATGL) | >10,000 | ||
| Diacylglycerol Lipase α (DAGLα) | >10,000 | ||
| α/β-Hydrolase Domain 6 (ABHD6) | >10,000 | ||
| Carboxylesterase 1 (CES1) | >10,000 |
Note: The table summarizes publicly available data. Further internal validation is recommended.
Signaling Pathways Modulated by this compound
By inhibiting FAAH and MAGL, this compound indirectly activates CB1 and CB2 receptors through the elevated levels of anandamide and 2-AG. The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events.
Endocannabinoid Degradation Pathway
The following diagram illustrates the enzymatic degradation of anandamide and 2-AG, the key process inhibited by this compound.
Caption: this compound inhibits FAAH and MAGL, preventing endocannabinoid degradation.
Downstream Cannabinoid Receptor Signaling
The increased levels of AEA and 2-AG lead to the activation of CB1 and CB2 receptors, which are coupled to inhibitory G proteins (Gi/o). This activation triggers several downstream signaling cascades.
Caption: Downstream signaling cascades activated by endocannabinoids via CB1/CB2 receptors.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the inhibitory activity of this compound on FAAH and MAGL.
General Experimental Workflow for Inhibitor Screening
A generalized workflow for screening and characterizing enzyme inhibitors like this compound is depicted below.
Caption: A typical workflow for in vitro enzyme inhibitor screening.
FAAH Inhibition Assay Protocol (Fluorometric)
This protocol is based on the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AAMCA)
-
This compound
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare FAAH solution: Dilute the recombinant FAAH enzyme in cold assay buffer to the desired concentration.
-
Assay Plate Setup:
-
Add assay buffer to each well.
-
Add the this compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add the diluted FAAH enzyme solution to all wells except the no-enzyme control.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate (AAMCA) to all wells to start the reaction.
-
Detection: Immediately measure the fluorescence in a microplate reader (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MAGL Inhibition Assay Protocol (Colorimetric)
This protocol utilizes the hydrolysis of a chromogenic substrate by MAGL.
Materials:
-
Recombinant human MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
MAGL Substrate: 4-Nitrophenyl acetate (4-NPA)
-
This compound
-
DMSO (for dissolving inhibitor)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare MAGL solution: Dilute the recombinant MAGL enzyme in cold assay buffer to the desired concentration.
-
Assay Plate Setup:
-
Add assay buffer to each well.
-
Add the this compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add the diluted MAGL enzyme solution to all wells except the no-enzyme control.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add the MAGL substrate (4-NPA) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Detection: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its ability to inhibit both FAAH and MAGL allows for the potentiation of endogenous cannabinoid signaling, providing a means to investigate the physiological and pathological roles of anandamide and 2-AG. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Understanding the nuances of its mechanism of action and having access to detailed experimental methodologies are crucial for the effective use of this compound in advancing our knowledge of the endocannabinoid system and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. caymanchem.com [caymanchem.com]
CAY10499: A Technical Guide for Researchers
Introduction: CAY10499 is a potent, non-selective lipase inhibitor widely utilized in biomedical research to investigate the roles of various lipases in physiological and pathological processes.[1][2][3] As a carbamate-based compound, it demonstrates inhibitory activity against several key enzymes involved in lipid metabolism, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2][3] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a crystalline solid.[1][4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 359714-55-9 | [1][4] |
| Molecular Formula | C₁₈H₁₇N₃O₅ | [1][4] |
| Molecular Weight | 355.3 g/mol | [1][4] |
| Purity | ≥98% | [1][4] |
| Appearance | Crystalline solid | [1][4] |
| UV/Vis (λmax) | 206, 256 nm | [1][4] |
| SMILES | COc1nn(c2ccc(NC(=O)OCc3ccccc3)c(C)c2)c(=O)o1 | [1][5] |
| InChI Key | QTENHWTVRQKWRI-UHFFFAOYSA-N | [1][5] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥4 years | [4] |
Solubility
This compound is soluble in various organic solvents. For aqueous applications, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[4]
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 20 mg/mL[1][4] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1][4] |
| Ethanol | 2 mg/mL[1][4] |
| 1:2 DMSO:PBS (pH 7.2) | 0.3 mg/mL[1][4] |
Pharmacological Properties
This compound is a non-selective inhibitor of several lipases. Its inhibitory activity has been quantified against various human recombinant enzymes and its anti-proliferative effects have been demonstrated in several cancer cell lines.
Enzyme Inhibition
| Target Enzyme | IC₅₀ |
| Monoacylglycerol Lipase (MAGL) | 144 nM[1][6] |
| Hormone-Sensitive Lipase (HSL) | 90 nM[1][2][6] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 nM[1][6] |
At a concentration of 5 µM, this compound also demonstrates significant inhibition of other lipases:[1][6]
-
Adipose Triglyceride Lipase (ATGL): 95% inhibition
-
Diacylglycerol Lipase α (DAGLα): 60% inhibition
-
α/β-Hydrolase Domain 6 (ABHD6): 90% inhibition
-
Carboxylesterase 1 (CES1): 95% inhibition
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ |
| MCF-7 | Breast Cancer | 4.2 µM[1] |
| MDA-MB-231 | Breast Cancer | 46 µM[1] |
| COV318 | Ovarian Cancer | 106.7 µM[1] |
| OVCAR-3 | Ovarian Cancer | 79.8 µM[1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of lipases involved in the metabolism of endocannabinoids and other lipid signaling molecules.[2][3][7] A key target is monoacylglycerol lipase (MGL), the enzyme responsible for the majority of the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7][8] By inhibiting MGL, this compound increases the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), leading to various downstream signaling events.[8]
The inhibition of hormone-sensitive lipase (HSL) by this compound affects the hydrolysis of tri-, di-, and monoacylglycerols, thereby impacting fatty acid mobilization.[2] Its activity against FAAH, the primary degradative enzyme for the endocannabinoid anandamide, further underscores its broad impact on the endocannabinoid system.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols derived from published studies.
Monoglyceride Lipase (MGL) Activity Assay
This assay utilizes the chromogenic substrate 4-nitrophenylacetate (4-NPA) to measure MGL activity in a 96-well format.[8]
Materials:
-
Purified human MGL
-
Tris-HCl buffer (100 mM, pH 7.4) with 0.1% w/v fatty-acid-free BSA
-
This compound stock solution in DMSO
-
4-Nitrophenylacetate (4-NPA) solution in Tris-HCl (1.25 mM)
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add 150 µL of Tris-HCl buffer containing 16 ng of pure human MGL to each well.
-
Add 10 µL of this compound solution (at various concentrations) or DMSO (for control) to the respective wells.
-
Initiate the reaction by adding 40 µL of the 4-NPA solution to each well (final concentration of 250 µM).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 405 nm to quantify the amount of 4-nitrophenol produced.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol describes the measurement of FAAH activity using radiolabeled anandamide ([³H]-AEA).[8]
Materials:
-
Human recombinant FAAH
-
[³H]-Arachidonoylethanolamide ([³H]-AEA)
-
This compound stock solution in DMSO
-
Appropriate buffer system for FAAH activity
Procedure:
-
Pre-incubate the human recombinant FAAH enzyme with various concentrations of this compound or DMSO (control) in the assay buffer.
-
Initiate the reaction by adding [³H]-AEA.
-
Allow the hydrolysis reaction to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Terminate the reaction.
-
Separate the radiolabeled hydrolysis product (e.g., [³H]-arachidonic acid) from the substrate.
-
Quantify the amount of product using liquid scintillation counting to determine the extent of FAAH inhibition.
Conclusion
This compound is a valuable pharmacological tool for the study of lipid metabolism and endocannabinoid signaling. Its broad-spectrum inhibitory activity against multiple lipases necessitates careful consideration of its off-target effects in experimental design. However, when used appropriately, it can provide significant insights into the roles of these enzymes in health and disease, from cancer progression to neurological function. The data and protocols presented in this guide are intended to support the effective and reproducible use of this compound in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound (PD020253, QTENHWTVRQKWRI-UHFFFAOYSA-N) [probes-drugs.org]
- 6. This compound | CAS 359714-55-9 | Cayman Chemical | Biomol.com [biomol.com]
- 7. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
Methodological & Application
CAY10499: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10499 is a potent, non-selective inhibitor of several lipases, demonstrating significant activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1] Its irreversible inhibitory action on MAGL makes it a valuable tool for studying the endocannabinoid system and lipid metabolism.[2][3] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in utilizing this compound for in vitro studies.
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Notes | Reference |
| Monoacylglycerol Lipase (human recombinant) | 144 nM | Irreversible inhibitor. | [1] |
| Hormone-Sensitive Lipase (human recombinant) | 90 nM | --- | [1] |
| Fatty Acid Amide Hydrolase (human recombinant) | 14 nM | --- | [1] |
| Fatty Acid Amide Hydrolase (human recombinant) | 76 nM | Full inhibition of [3H]-AEA hydrolysis. | [2] |
Cellular Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 4.2 µM | [1] |
| MDA-MB-231 | Breast Cancer | 46 µM | [1] |
| COV318 | Ovarian Cancer | 106.7 µM | [1] |
| OVCAR-3 | Ovarian Cancer | 79.8 µM | [1] |
Inhibition of Other Lipases by this compound at 5 µM
| Target Enzyme | Percent Inhibition | Reference |
| Adipose Triglyceride Lipase (ATGL) | 95% | [1] |
| Diacylglycerol Lipase α (DAGLα) | 60% | [1] |
| α/β-Hydrolase Domain 6 (ABHD6) | 90% | [1] |
| Carboxylesterase 1 (CES1) | 95% | [1] |
Signaling Pathway
This compound primarily impacts the endocannabinoid signaling pathway by inhibiting monoacylglycerol lipase (MAGL). MAGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][4][5] Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which can then enhance the activation of cannabinoid receptors (CB1 and CB2), influencing various physiological processes.[5]
Experimental Protocols
Monoacylglycerol Lipase (MGL) Activity Assay (Colorimetric)
This protocol is adapted from a 96-well format assay using the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).[2][4]
Materials:
-
Pure human recombinant MGL
-
This compound
-
4-Nitrophenylacetate (4-NPA)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
DMSO
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
-
In each well of a 96-well plate, add 150 µL of pure human MGL (16 ng per well) in Tris-HCl buffer containing 0.1% (w/v) fatty-acid-free BSA.
-
Add 10 µL of the this compound dilution or DMSO (for control) to the respective wells.
-
To determine the effect of pre-incubation, incubate the plate at 37°C for a desired period (e.g., 15 minutes).[2] It has been noted that preincubation of this compound with MGL in the absence of the substrate increases its inhibitory potential.[2]
-
Initiate the hydrolysis reaction by rapidly adding 40 µL of a 1.25 mM solution of 4-NPA in Tris-HCl to each well (final concentration of 250 µM).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the amount of 4-nitrophenol released upon hydrolysis of 4-NPA by MGL.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Hormone-Sensitive Lipase (HSL) Assay
This protocol utilizes a 96-well format with 1-S-arachidonoylthioglycerol as a substrate.[6]
Materials:
-
Extracts of cells overexpressing human HSL or purified recombinant human HSL
-
This compound
-
1-S-arachidonoylthioglycerol (substrate)
-
ThioGlo-1
-
Assay buffer
-
DMSO
-
96-well opaque black plates
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
In a 96-well opaque black plate, add 1 µg of whole-cell extract protein containing overexpressed hHSL or the desired amount of purified enzyme per well.[6]
-
Add the this compound dilutions to the wells.
-
Pre-incubate the inhibitor with the enzyme for a specified time at room temperature.
-
Initiate the reaction by adding the substrate, 1-S-arachidonoylthioglycerol.
-
The release of thioglycerol is measured using ThioGlo-1 at 37°C.[6]
-
Monitor the fluorescence continuously with a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This assay can be performed using a radiolabeled substrate or a fluorometric screening kit.[2][6]
Radiolabeled Substrate Assay:
-
Materials: [3H]-Anandamide ([3H]-AEA), human recombinant FAAH, assay buffer, this compound, DMSO, scintillation cocktail.
-
Procedure:
-
Perform the assay similarly to the radiolabeled MGL assay.[2]
-
Use [3H]-AEA as the substrate and human recombinant FAAH (5 µg of protein/tube) as the enzyme.[2]
-
Pre-incubate this compound with the enzyme.
-
Initiate the reaction by adding the substrate.
-
Stop the reaction and measure the radioactivity of the hydrolysis product using liquid scintillation.
-
Fluorometric Screening Assay:
-
Materials: FAAH inhibitor screening assay kit (e.g., from Cayman Chemical), this compound, DMSO.
-
Procedure:
-
Follow the manufacturer's protocol for the FAAH inhibitor screening assay kit.[6]
-
Typically, the assay measures the release of a fluorescent product (e.g., 7-amino-4-methylcoumarin) from the hydrolysis of a specific substrate (e.g., AMC-arachidonoyl amide).[6]
-
Pre-incubate the inhibitors with the enzyme for 30 minutes at the indicated concentrations before adding the substrate.[6]
-
Measure the fluorescence using a plate reader with an excitation filter of 340–360 nm and an emission filter of 450–465 nm.[6]
-
Experimental Workflow
Disclaimer
This compound is for research use only and is not for human or veterinary use.[1] Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CAY10499 Stock Solutions
Introduction
CAY10499 is a potent, non-selective lipase inhibitor with significant activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH)[1][2][3][4]. It is widely used in research to study lipid metabolism and its role in various physiological and pathological processes[5]. Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for use in a research laboratory setting.
Compound Information
This compound is supplied as a crystalline solid[2][6]. Its key properties are summarized below.
| Property | Value |
| Formal Name | [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester |
| Molecular Formula | C₁₈H₁₇N₃O₅[1][2][6] |
| Formula Weight | 355.3 g/mol [1][2][6] |
| Purity | ≥98%[1][2][6] |
| CAS Number | 359714-55-9[1][6] |
Solubility Data
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents[6]. For biological experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer or cell culture medium of choice[6].
| Solvent | Approximate Solubility |
| DMSO | 20 mg/mL[1][6][7] |
| Dimethylformamide (DMF) | 20 mg/mL[1][6][7] |
| Ethanol | 2 mg/mL[1][6][7] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1][6][7] |
| Water | Insoluble[8] |
Experimental Protocols
Required Materials and Equipment
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound is for research use only and not for human or veterinary use[6].
-
Handle the compound as potentially hazardous. Avoid ingestion, inhalation, and contact with skin and eyes[6].
-
Always wear appropriate PPE when handling the solid compound and its solutions.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Calculation:
-
Molecular Weight (MW): 355.3 g/mol
-
To make a 10 mM (0.010 mol/L) solution:
-
Weight (mg) = Volume (L) x Concentration (mol/L) x MW ( g/mol ) x 1000 (mg/g)
-
Weight (mg) = 0.001 L x 0.010 mol/L x 355.3 g/mol x 1000 mg/g = 3.553 mg
-
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Collect Powder: Briefly centrifuge the vial to ensure all the crystalline solid is at the bottom[9].
-
Weighing: Carefully weigh out 3.553 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (25-30°C) can aid dissolution if necessary.
-
Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[9].
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to a final concentration of 10 µM in cell culture medium.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and potential precipitation, perform a serial dilution.
-
Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. (e.g., add 5 µL of 10 mM stock to 495 µL of medium).
-
Gently mix by pipetting.
-
-
Final Dilution:
-
Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. (e.g., add 100 µL of 100 µM solution to 900 µL of medium).
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 0.1% DMSO)[9]. This is crucial as DMSO can have effects on cells at higher concentrations. The final DMSO concentration should ideally be kept below 0.5%[9].
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Stability | Notes |
| Crystalline Solid | -20°C[6] | ≥ 4 years[6] | Store in a desiccator to protect from moisture. |
| Stock Solution in DMSO | -20°C | ~1 month[9] | Aliquoting is highly recommended to minimize freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | ~6 months[9] | Preferred for long-term storage. |
| Aqueous Working Solution | 4°C | ≤ 1 day[6] | Prepare fresh from stock solution immediately before each experiment. |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits key lipases in lipid metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]
- 3. This compound (PD020253, QTENHWTVRQKWRI-UHFFFAOYSA-N) [probes-drugs.org]
- 4. glpbio.com [glpbio.com]
- 5. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | CAS 359714-55-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for CAY10499
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10499 is a potent, non-selective lipase inhibitor with significant activity against several key enzymes involved in lipid metabolism.[1] This document provides detailed information on the solubility of this compound, along with comprehensive protocols for its use in in vitro and cell-based assays. These guidelines are intended to assist researchers in pharmacology, biochemistry, and drug discovery in utilizing this compound as a tool to investigate the roles of specific lipases in physiological and pathological processes.
Solubility Data
This compound is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous buffers. For biological experiments, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer of choice.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 20 |
| Ethanol | 2 |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 |
Data sourced from Cayman Chemical product information.[1]
Signaling Pathways Involving this compound Target Lipases
This compound is known to inhibit multiple lipases, primarily Monoacylglycerol Lipase (MAGL), Hormone-Sensitive Lipase (HSL), and Fatty Acid Amide Hydrolase (FAAH).[1] These enzymes play critical roles in distinct but interconnected signaling pathways: the endocannabinoid system and triglyceride metabolism.
-
Endocannabinoid Signaling: MAGL and FAAH are key enzymes in the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.[2][3] By inhibiting these enzymes, this compound can increase the levels of these signaling lipids, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[4][5][6]
-
Triglyceride Metabolism: HSL is a crucial enzyme in the mobilization of stored fats. It primarily hydrolyzes diacylglycerols (DAG) to monoacylglycerols (MAG) and free fatty acids.[7][8][9][10][11] Inhibition of HSL by this compound can therefore lead to a decrease in the release of fatty acids from adipose tissue.
The following diagram illustrates the interplay of these pathways and the points of inhibition by this compound.
Caption: this compound inhibits FAAH, MAGL, and HSL.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required for specific experimental systems.
In Vitro Monoacylglycerol Lipase (MGL) Inhibition Assay (Colorimetric)
This protocol is adapted from a 96-well format assay for MGL using the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).[12][13] The hydrolysis of 4-NPA by MGL releases the chromophore 4-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Purified human MGL
-
This compound
-
4-Nitrophenylacetate (4-NPA)
-
Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% (w/v) fatty-acid-free BSA
-
DMSO
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to obtain a range of desired concentrations.
-
Assay setup: In a 96-well plate, add the following to each well:
-
150 µL of Tris-HCl buffer containing purified human MGL (e.g., 16 ng per well).
-
10 µL of this compound dilution in DMSO or DMSO alone for the control.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate reaction: Add 40 µL of 1.25 mM 4-NPA solution in Tris-HCl buffer to each well to a final concentration of 250 µM.
-
Incubation and measurement: Incubate the plate at 37°C for 15 minutes. Measure the absorbance at 405 nm using a microplate reader.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Lipolysis Assay (Fluorescence)
This protocol describes a method to measure the effect of this compound on lipase activity in cell lysates using a fluorescence-based assay. This assay is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product. A commercial lipase activity assay kit can be used for this purpose.[14]
Materials:
-
Cells of interest (e.g., adipocytes, hepatocytes)
-
This compound
-
Cell lysis buffer
-
Lipase Activity Assay Kit (containing a suitable fluorometric substrate)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell culture and treatment: Culture the cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period.
-
Cell lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer. Collect the cell lysates.
-
Protein quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay setup: In a 96-well black plate, add the following to each well:
-
Cell lysate (normalized for protein concentration).
-
Assay buffer provided in the kit.
-
-
Initiate reaction: Add the fluorometric lipase substrate to each well.
-
Incubation and measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points using a fluorescence microplate reader.
-
Data analysis: Calculate the rate of the reaction for each sample. Determine the effect of this compound on lipase activity by comparing the reaction rates of treated samples to the vehicle control.
Measurement of Intracellular Triglyceride Content
This protocol provides a method to quantify the effect of this compound on intracellular triglyceride accumulation in cultured cells.[15][16]
Materials:
-
Cells of interest (e.g., 3T3-L1 adipocytes)
-
This compound
-
DMSO
-
Triglyceride quantification assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell culture and treatment: Seed the cells in a 96-well plate and differentiate them as required (e.g., for 3T3-L1 cells). Treat the differentiated cells with various concentrations of this compound or vehicle (DMSO) for the desired duration.
-
Cell washing: After treatment, remove the culture medium and wash the cells twice with PBS.
-
Triglyceride extraction: Add 100 µL of DMSO to each well and let it stand for 1 minute to extract the intracellular triglycerides.
-
Quantification: Transfer the DMSO extract to a new 96-well plate. Measure the triglyceride concentration using a commercial triglyceride quantification assay kit according to the manufacturer's instructions.
-
Data analysis: Normalize the triglyceride content to the total protein content or cell number. Compare the triglyceride levels in this compound-treated cells to the vehicle-treated control cells.
In Vivo Administration Protocol (Rodents)
This compound has been shown to reduce cytosolic lipase activity in rats in vivo.[1] The following is a general guideline for in vivo administration. The exact dosage and administration route should be optimized based on the specific animal model and experimental goals.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Rodents (rats or mice)
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Formulation preparation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a suitable vehicle to the desired final concentration. Ensure the final concentration of DMSO is well-tolerated by the animals.
-
Dosing: The dosage of this compound will need to be determined empirically. A starting point could be based on previous in vivo studies with similar compounds.
-
Administration: Administer the this compound formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). Administer the vehicle alone to the control group.
-
Monitoring and sample collection: Monitor the animals for any adverse effects. At the end of the treatment period, collect tissues of interest (e.g., liver, adipose tissue) for further analysis, such as measuring lipase activity or lipid content.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound.
Caption: A logical workflow for this compound research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imaging the endocannabinoid signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hormone-Sensitive Lipase Modulates Adipose Metabolism Through PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
- 13. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10499 in MCF-7 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10499 is a versatile inhibitor of multiple cellular lipases, demonstrating significant anti-proliferative effects in various cancer cell lines. In the context of the MCF-7 human breast cancer cell line, a well-established model for estrogen receptor-positive (ER+) breast cancer, this compound presents a valuable tool for investigating the role of lipid metabolism in cancer cell growth and survival. These application notes provide a comprehensive guide for the utilization of this compound in MCF-7 cells, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
This compound is characterized as a non-selective lipase inhibitor with potent activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). The inhibition of these enzymes disrupts the intricate network of lipid signaling pathways that are crucial for cancer cell pathogenesis. By impeding the breakdown of monoacylglycerols and other lipid substrates, this compound is thought to reduce the availability of free fatty acids and pro-tumorigenic signaling lipids, ultimately leading to a reduction in cell growth and viability.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a template for organizing experimental results obtained from MCF-7 cells.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value |
| Monoacylglycerol Lipase (MAGL) | 144 nM |
| Hormone-Sensitive Lipase (HSL) | 90 nM |
| Fatty Acid Amide Hydrolase (FAAH) | 14 nM |
| MCF-7 Cell Growth Inhibition | 4.2 µM [1][2] |
Table 2: Template for this compound Effect on MCF-7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 1 | User-defined |
| 2.5 | User-defined |
| 4.2 (IC50) | User-defined |
| 5 | User-defined |
| 10 | User-defined |
| 25 | User-defined |
Table 3: Template for this compound-Induced Apoptosis in MCF-7 Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Vehicle Control) | User-defined | User-defined | User-defined | User-defined |
| 4.2 (IC50) | User-defined | User-defined | User-defined | User-defined |
| 10 | User-defined | User-defined | User-defined | User-defined |
Table 4: Template for this compound Effect on MCF-7 Cell Cycle Distribution
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | User-defined | User-defined | User-defined |
| 4.2 (IC50) | User-defined | User-defined | User-defined |
| 10 | User-defined | User-defined | User-defined |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound in MCF-7 cells and a general experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in MCF-7 cells.
Caption: General workflow for studying this compound effects.
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
6-well, 12-well, and 96-well plates
Protocol:
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
Cell Viability (MTT) Assay
Materials:
-
MCF-7 cells
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 25 µM) for 24, 48, or 72 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with desired concentrations of this compound (e.g., 0, 4.2, 10 µM) for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Plate MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound serves as a potent inhibitor of cell growth in the MCF-7 breast cancer cell line. The provided protocols offer a framework for investigating its effects on cell viability, apoptosis, and cell cycle progression. The multifaceted lipase inhibition by this compound suggests a complex mechanism of action involving the disruption of lipid metabolism and signaling, which warrants further detailed investigation to fully elucidate its therapeutic potential. Researchers are encouraged to use the provided templates to systematically record and present their findings.
References
Application Notes and Protocols for CAY10499 in Monoacylglycerol Lipase (MAGL) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CAY10499 as an inhibitor in Monoacylglycerol Lipase (MAGL) activity assays. This document is intended to guide researchers in accurately assessing the inhibitory potential of this compound and similar compounds targeting the endocannabinoid system.
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in the central nervous system and peripheral tissues.[1] Inhibition of MAGL elevates 2-AG levels, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), offering therapeutic potential for various conditions, including pain, inflammation, and neurodegenerative diseases.[1][2]
This compound is a potent, non-selective lipase inhibitor. While it effectively inhibits MAGL, it also demonstrates significant inhibitory activity against fatty acid amide hydrolase (FAAH) and hormone-sensitive lipase (HSL).[3][4][5][6][7] Understanding its inhibitory profile is crucial for its application in research and drug development. These notes provide a standardized protocol for determining the inhibitory capacity of this compound on MAGL activity using a colorimetric assay format.
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of MAGL.[8] The inhibitory activity is attributed to its 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety, which is believed to form a covalent bond with the catalytic serine residue in the active site of the enzyme.[8] By inactivating MAGL, this compound prevents the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol. The resulting accumulation of 2-AG leads to enhanced signaling through cannabinoid receptors.
Quantitative Data Summary
The inhibitory activity of this compound against various lipases is summarized below. It is crucial to note its non-selective profile when interpreting experimental results.
| Target Enzyme | IC₅₀ Value (nM) | Source(s) |
| Monoacylglycerol Lipase (MAGL) | 144 | [3][4][5][6][7] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | [3][5] |
| Hormone-Sensitive Lipase (HSL) | 90 | [3][4][6][7] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocol: MAGL Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available MAGL inhibitor screening kits and is suitable for determining the IC₅₀ of this compound. The assay is based on the hydrolysis of the substrate 4-nitrophenylacetate (4-NPA) by MAGL, which produces the yellow-colored product 4-nitrophenol, detectable by absorbance at 405-415 nm.[1][9][10]
Materials and Reagents:
-
Human recombinant MAGL enzyme
-
This compound
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[9]
-
4-Nitrophenylacetate (4-NPA) substrate
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
1. Reagent Preparation:
- 1X MAGL Assay Buffer: Prepare by diluting a 10X stock with ultrapure water.[9]
- This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. From this stock, create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
- MAGL Enzyme Solution: Dilute the human recombinant MAGL enzyme to the desired concentration in 1X MAGL Assay Buffer. Keep the diluted enzyme on ice.[9]
- 4-NPA Substrate Solution: Prepare the 4-NPA substrate solution according to the supplier's instructions, typically by diluting a stock solution in the assay buffer.[9]
2. Assay Plate Setup (96-well plate):
- Background Wells (No Enzyme): Add 160 µL of 1X Assay Buffer and 10 µL of the solvent used for the inhibitor (e.g., DMSO).[9]
- 100% Initial Activity Wells (No Inhibitor): Add 150 µL of 1X Assay Buffer, 10 µL of the diluted MAGL enzyme solution, and 10 µL of the solvent.[9]
- Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of the diluted MAGL enzyme solution, and 10 µL of the this compound serial dilutions.[9]
3. Pre-incubation:
- To account for the irreversible nature of this compound, pre-incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) before adding the substrate.[11][12] This allows for the inhibitor to bind to the enzyme.
4. Reaction Initiation and Measurement:
- Initiate the enzymatic reaction by adding 10 µL of the 4-NPA substrate solution to all wells.[9]
- Mix the plate gently for 10 seconds.
- Incubate the plate for 10-20 minutes at room temperature.[9]
- Read the absorbance of each well at 405-415 nm using a microplate reader.
5. Data Analysis:
- Correct for Background: Subtract the average absorbance of the background wells from the absorbance of all other wells.
- Calculate Percent Inhibition:
- % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)] * 100
- Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Considerations and Best Practices
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.[9]
-
Enzyme Stability: Keep the diluted MAGL enzyme on ice to maintain its activity.[9]
-
Pre-incubation Time: The pre-incubation time can influence the apparent IC₅₀ for irreversible inhibitors like this compound. It is important to keep this time consistent across experiments.
-
Selectivity Profiling: Given that this compound is a non-selective inhibitor, it is recommended to perform counter-screening assays against other relevant hydrolases, such as FAAH and HSL, to fully characterize its activity profile.
By following these detailed protocols and considering the non-selective nature of this compound, researchers can accurately assess its inhibitory effects on MAGL and advance the understanding of its role in modulating the endocannabinoid system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. thomassci.com [thomassci.com]
- 11. assaygenie.com [assaygenie.com]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
CAY10499 Protocol for Hormone-Sensitive Lipase (HSL) Inhibition: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-Sensitive Lipase (HSL) is a key intracellular neutral lipase that preferentially hydrolyzes diacylglycerol and plays a significant role in the mobilization of fatty acids from stored triglycerides.[1][2] Its activity is crucial for providing energy to the body and is implicated in various metabolic processes and diseases, including obesity, type 2 diabetes, and atherosclerosis.[2][3][4] CAY10499 is a potent, non-selective inhibitor of HSL and other lipases, making it a valuable tool for studying the physiological and pathological roles of HSL and for the discovery of more selective inhibitors.[5][6] These application notes provide detailed protocols for the use of this compound in HSL inhibition studies.
Data Presentation
Inhibitory Activity of this compound
This compound exhibits inhibitory activity against a range of lipases. The following table summarizes its potency against various human recombinant enzymes and its effects in cellular models.
| Target Enzyme/Process | IC50 Value | Cell Line/System | Notes | Reference |
| Human Hormone-Sensitive Lipase (HSL) | 90 nM | Recombinant Human Enzyme | Potent inhibitor of HSL. | [3][5] |
| Human Monoacylglycerol Lipase (MAGL) | 144 nM | Recombinant Human Enzyme | Also inhibits MAGL. | [5] |
| Human Fatty Acid Amide Hydrolase (FAAH) | 14 nM | Recombinant Human Enzyme | Shows high potency against FAAH. | [5] |
| Human Adipose Triglyceride Lipase (ATGL) | 95% inhibition at 5 µM | Not specified | Significantly inhibits ATGL at higher concentrations. | [5] |
| diacylglycerol lipase α (DAGLα) | 60% inhibition at 5 µM | Not specified | Moderate inhibition of DAGLα. | [5] |
| α/β-hydrolase domain 6 (ABHD6) | 90% inhibition at 5 µM | Not specified | Strong inhibition of ABHD6. | [5] |
| Carboxylesterase 1 (CES1) | 95% inhibition at 5 µM | Not specified | Potent inhibitor of CES1. | [5] |
| MCF-7 Cancer Cell Growth | 4.2 µM | Human Breast Cancer Cells | Inhibits cancer cell proliferation. | [5] |
| MDA-MB-231 Cancer Cell Growth | 46 µM | Human Breast Cancer Cells | Inhibits cancer cell proliferation. | [5] |
| COV318 Cancer Cell Growth | 106.7 µM | Human Ovarian Cancer Cells | Inhibits cancer cell proliferation. | [5] |
| OVCAR-3 Cancer Cell Growth | 79.8 µM | Human Ovarian Cancer Cells | Inhibits cancer cell proliferation. | [5] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to HSL activation and its inhibition by this compound. Hormonal stimulation (e.g., by catecholamines) activates a G-protein coupled receptor, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates HSL.[1][2] Activated HSL translocates to the lipid droplet to hydrolyze triglycerides and diglycerides.[2] this compound directly inhibits the enzymatic activity of HSL.
References
- 1. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CAY10499 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of CAY10499.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a non-selective lipase inhibitor.[1][2] It is a potent inhibitor of several enzymes involved in lipid metabolism, including monoglyceride lipase (MGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][3] It is supplied as a crystalline solid.[4]
2. What is the mechanism of action of this compound?
This compound functions as a covalent, irreversible inhibitor of MGL.[5] The inhibitory activity is attributed to the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety of the molecule.[6] It also demonstrates inhibitory activity against a range of other lipases.[1]
3. What are the recommended storage conditions for this compound?
For long-term stability, the solid form of this compound should be stored at -20°C, where it is stable for at least four years.[1][4] Stock solutions in organic solvents should be stored in aliquots to minimize freeze-thaw cycles. For storage at -80°C, the solution can be used within 6 months, and for storage at -20°C, it should be used within 1 month.[3] It is also advisable to protect this compound from light.[3]
4. How should I prepare solutions of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4] For experiments in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[4] To enhance solubility, you can warm the solution to 37°C and use sonication.[3]
5. How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For best results, prepare fresh aqueous solutions for each experiment.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ≥32.4 mg/mL[7] |
| DMF | 20 mg/mL[1][3] |
| Ethanol | ≥8.93 mg/mL[7] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL[1][4] |
| Water | Insoluble[7] |
Table 2: Inhibitory Potency (IC₅₀) of this compound
| Target Enzyme | IC₅₀ Value |
| Human Recombinant MAGL | 144 nM[1] |
| Human Recombinant HSL | 90 nM[1][3] |
| Human Recombinant FAAH | 14 nM[1] |
Experimental Protocols
General Protocol for In Vitro Lipase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on lipase activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare the substrate solution (e.g., 4-nitrophenylacetate in assay buffer).
-
Prepare the enzyme solution (e.g., purified lipase in assay buffer).
-
-
Assay Procedure:
-
Add the desired concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
To assess time-dependent inhibition, pre-incubate the enzyme with this compound for a specific period before adding the substrate.[6]
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the change in absorbance over time using a plate reader at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Inhibition of the lipolytic pathway by this compound.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in aqueous solution | This compound has low aqueous solubility.[4] The final concentration of DMSO may be too low. | Ensure the final DMSO concentration is sufficient to maintain solubility. A 1:2 ratio of DMSO to aqueous buffer is a good starting point.[4] Prepare fresh aqueous solutions for each experiment as they are not stable for more than a day.[4] |
| Inconsistent IC₅₀ values | This compound is a time-dependent inhibitor.[6] Variations in pre-incubation time can affect results. The compound may have degraded due to improper storage. | Standardize the pre-incubation time of this compound with the enzyme before adding the substrate. Ensure proper storage of both the solid compound and stock solutions to prevent degradation. |
| No or low inhibitory activity | Incorrect concentration of this compound. Degradation of the compound. The target enzyme is not sensitive to this compound. | Verify the calculations for the preparation of the stock and working solutions. Use a fresh aliquot of this compound. Include a positive control with a known sensitive enzyme to confirm the activity of the compound. |
References
common problems with CAY10499 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10499.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during experiments with this compound in a question-and-answer format.
Q1: I'm observing inconsistent or no inhibition of my target lipase. What could be the issue?
A1: Several factors could contribute to inconsistent results. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure your this compound is properly stored at -20°C and has not expired. Stability in solution is limited, especially in aqueous buffers.
-
Solubility: this compound has poor solubility in aqueous solutions.[1] Ensure it is fully dissolved before use. For cell-based assays, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Pre-incubation: this compound is an irreversible inhibitor, and its inhibitory activity can be enhanced by pre-incubating it with the enzyme before adding the substrate.[2] The optimal pre-incubation time may need to be determined empirically for your specific experimental setup.
-
Enzyme Activity: Verify the activity of your lipase enzyme using a known substrate and positive control inhibitor.
Q2: My this compound solution appears cloudy or has precipitated out. How can I resolve this?
A2: this compound has limited solubility in aqueous buffers.[1] If you observe precipitation, it is likely that the concentration exceeds its solubility limit in your experimental buffer.
-
Dissolution Method: Always dissolve this compound in an organic solvent such as DMSO or ethanol first to create a concentrated stock solution.[1] Then, dilute the stock solution into your aqueous experimental buffer.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can affect cell viability or enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%.
-
Fresh Preparation: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.
Q3: I am concerned about the off-target effects of this compound. How can I account for these in my experiments?
A3: this compound is a non-selective lipase inhibitor and is known to inhibit other lipases besides its primary target, Monoglyceride Lipase (MAGL).[1] It also shows inhibitory activity against Hormone-Sensitive Lipase (HSL) and Fatty Acid Amide Hydrolase (FAAH), among others.[1]
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits your target of interest without causing significant off-target effects.
-
Control Experiments:
-
Positive Controls: Use more selective inhibitors for the potential off-target enzymes (e.g., a specific HSL or FAAH inhibitor) to compare phenotypes.
-
Negative Controls: Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound.
-
Genetic Controls: If possible, use techniques like siRNA or CRISPR/Cas9 to specifically knock down the expression of the target lipase and compare the results with those from this compound treatment.
-
-
Phenotypic Analysis: Carefully analyze the observed phenotype and consider if it aligns with the known functions of all potential targets of this compound.
Q4: What is the recommended starting concentration for this compound in a cell-based assay?
A4: The optimal concentration will vary depending on the cell type and the specific lipase being targeted. Based on its IC50 values, a starting point for in vitro experiments could be in the range of 1-10 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various lipases and its effect on cancer cell growth.
Table 1: Inhibitory Potency (IC50) of this compound against Human Recombinant Lipases
| Enzyme | IC50 (nM) |
| Monoacylglycerol Lipase (MAGL) | 144 |
| Hormone-Sensitive Lipase (HSL) | 90 |
| Fatty Acid Amide Hydrolase (FAAH) | 14 |
Data sourced from Cayman Chemical product information sheet.[1]
Table 2: Inhibitory Potency (IC50) of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 4.2 |
| MDA-MB-231 | Breast Cancer | 46 |
| COV318 | Ovarian Cancer | 106.7 |
| OVCAR-3 | Ovarian Cancer | 79.8 |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocols
Key Experiment: In Vitro Lipase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on lipase activity using a colorimetric or fluorometric substrate.
Materials:
-
This compound
-
Purified recombinant lipase (e.g., human MAGL)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate (e.g., p-nitrophenyl acetate for a colorimetric assay)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the purified lipase in assay buffer to the desired working concentration.
-
Pre-incubation: In a 96-well plate, add a specific volume of the enzyme solution to each well. Then, add an equal volume of the this compound working solutions or vehicle control to the respective wells. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: After pre-incubation, add the substrate solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take readings at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of MAGL Inhibition
The following diagram illustrates the effect of this compound on the endocannabinoid signaling pathway. This compound inhibits MAGL, leading to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2).
Caption: this compound inhibits MAGL, increasing 2-AG levels and CB1 receptor activation.
Experimental Workflow for this compound Cell-Based Assay
This diagram outlines the general steps for conducting a cell-based experiment with this compound.
References
Technical Support Center: Interpreting Off-Target Effects of CAY10499
Welcome to the technical support center for CAY10499. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the off-target effects of this compound. As a non-selective lipase inhibitor, understanding its full activity profile is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
This compound is a broad-spectrum lipase inhibitor. Its primary targets are Monoacylglycerol Lipase (MAGL), Hormone-Sensitive Lipase (HSL), and Fatty Acid Amide Hydrolase (FAAH).[1] However, it is crucial to be aware of its inhibitory activity against several other lipases, including Adipose Triglyceride Lipase (ATGL), Diacylglycerol Lipase alpha (DAGLα), α/β-Hydrolase Domain 6 (ABHD6), and Carboxylesterase 1 (CES1).[1]
Q2: Is this compound a reversible or irreversible inhibitor?
This compound has been shown to be a covalent, irreversible inhibitor of MAGL.[2] This means that it forms a stable covalent bond with the enzyme, leading to its permanent inactivation. This is an important consideration for designing experiments, particularly washout studies, as the enzymatic activity will not be restored after removal of the compound.
Q3: What are the implications of this compound's non-selectivity in my experiments?
The broad inhibitory profile of this compound means that any observed biological effects could be a result of the inhibition of one or more of its targets. For example, while you may be investigating the role of MAGL, concurrent inhibition of HSL and FAAH could lead to complex changes in lipid metabolism and signaling that confound the interpretation of your results. It is essential to design experiments with appropriate controls to dissect the specific contributions of each inhibited enzyme.
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of a specific lipase?
To attribute an observed phenotype to the inhibition of a particular lipase, it is recommended to use more selective inhibitors for the other potential targets of this compound as controls. For instance, if you hypothesize that your results are due to MAGL inhibition, you could use a highly selective MAGL inhibitor, such as JZL184, in a parallel experiment. If the selective inhibitor recapitulates the effects of this compound, it provides stronger evidence for the involvement of that specific enzyme.
Q5: Are there any known effects of this compound on cell viability?
Yes, this compound has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), COV318 (ovarian cancer), and OVCAR-3 (ovarian cancer), with IC50 values in the micromolar range.[1] Therefore, it is important to assess the cytotoxicity of this compound at the concentrations used in your cellular assays to distinguish between specific inhibitory effects and general toxicity.
Troubleshooting Guide
Problem 1: Unexpected or contradictory results compared to previous studies using more selective inhibitors.
-
Possible Cause: The observed phenotype may be a cumulative effect of inhibiting multiple lipases. The non-selective nature of this compound can lead to complex downstream signaling alterations that are not present when using a highly selective inhibitor.
-
Troubleshooting Steps:
-
Review the literature: Carefully examine the known functions of all potential off-target enzymes in your experimental system.
-
Use selective inhibitors: As mentioned in the FAQs, perform parallel experiments with inhibitors that are highly selective for each of the potential targets of this compound. This will help to isolate the contribution of each enzyme to the observed effect.
-
Lipidomic analysis: Conduct lipidomic profiling to assess the global changes in lipid metabolites. This can provide insights into which lipid pathways are most affected by this compound treatment and help to identify the primary enzyme(s) responsible for the phenotype.
-
Problem 2: Difficulty in interpreting lipidomics data after this compound treatment.
-
Possible Cause: The simultaneous inhibition of multiple lipases by this compound can lead to complex and widespread changes in the lipidome, making it challenging to pinpoint the primary drivers of the observed changes.
-
Troubleshooting Steps:
-
Pathway Analysis: Utilize bioinformatics tools to map the changes in lipid species to specific metabolic pathways. This can help to visualize the broader impact of CAY1s0499 on lipid metabolism.
-
Focused Analysis: Concentrate on the direct substrates and products of the known targets of this compound. For example, look for alterations in monoacylglycerols (MAGL substrates), diacylglycerols (HSL substrates), and fatty acid amides (FAAH substrates).
-
Time-course experiment: Perform a time-course analysis to distinguish between immediate (likely direct) and delayed (potentially indirect or adaptive) changes in the lipid profile.
-
Problem 3: In vivo experiments show a broader range of physiological effects than anticipated.
-
Possible Cause: The systemic inhibition of multiple lipases can have widespread physiological consequences. For example, inhibition of HSL can affect fatty acid mobilization from adipose tissue, while FAAH inhibition can modulate endocannabinoid signaling in the central nervous system.
-
Troubleshooting Steps:
-
Tissue-specific analysis: If possible, analyze the effects of this compound in specific tissues or organs to understand the localized impact on lipid metabolism.
-
Behavioral and metabolic phenotyping: Conduct a comprehensive assessment of relevant physiological and behavioral parameters to fully characterize the in vivo effects of the compound.
-
Consult relevant literature: Review in vivo studies that have characterized the effects of selective inhibitors for each of the off-target enzymes to help interpret your findings.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against its primary and off-targets. This data should be used as a reference when designing experiments and interpreting results.
| Target Enzyme | Species | IC50 (nM) | % Inhibition (at 5 µM) | Reference(s) |
| Monoacylglycerol Lipase (MAGL) | Human | 144 | - | [1] |
| Hormone-Sensitive Lipase (HSL) | Human | 90 | - | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Human | 14 | - | [1] |
| Adipose Triglyceride Lipase (ATGL) | - | - | 95% | [1] |
| Diacylglycerol Lipase alpha (DAGLα) | - | - | 60% | [1] |
| α/β-Hydrolase Domain 6 (ABHD6) | - | - | 90% | [1] |
| Carboxylesterase 1 (CES1) | - | - | 95% | [1] |
Experimental Protocols
To aid in the characterization of this compound's effects and to perform necessary control experiments, detailed protocols for assessing the activity of its known targets are provided below.
MAGL Activity Assay (Non-radiolabeled)
This protocol is adapted from a method using 4-nitrophenylacetate (4-NPA) as a substrate.[2]
Materials:
-
Recombinant human MAGL
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty-acid-free
-
4-nitrophenylacetate (4-NPA)
-
This compound and other test compounds
-
DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the assay buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) fatty-acid-free BSA.
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
In a 96-well plate, add 150 µL of assay buffer to each well.
-
Add 10 µL of the test compound solution (or DMSO for control) to the appropriate wells.
-
Add 10 µL of recombinant human MAGL solution to each well.
-
Initiate the reaction by adding 40 µL of 1.25 mM 4-NPA solution in assay buffer (final concentration of 250 µM).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control.
HSL Activity Assay
Materials:
-
Recombinant human HSL
-
Phosphate-buffered saline (PBS)
-
Fluorescent substrate (e.g., 1-S-arachidonoylthioglycerol)
-
This compound and other test compounds
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
In a 96-well black plate, add recombinant human HSL in PBS.
-
Add the test compound solution (or DMSO for control) to the appropriate wells and pre-incubate.
-
Initiate the reaction by adding the fluorescent substrate.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of reaction from the linear portion of the curve and determine the percentage of inhibition.
FAAH Activity Assay (Fluorometric)
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer
-
Fluorometric substrate (e.g., AMC-arachidonoyl amide)
-
This compound and other test compounds
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
In a 96-well black plate, add recombinant human FAAH in FAAH Assay Buffer.
-
Add the test compound solution (or DMSO for control) to the appropriate wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorometric substrate.
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition relative to the DMSO control.
Visualizations
This compound Target Profile
Caption: this compound's inhibitory profile against primary and off-target lipases.
General Lipase Inhibition Workflow
Caption: A generalized workflow for assessing lipase inhibition.
Simplified Endocannabinoid Signaling Pathway
Caption: Impact of this compound on key enzymes in endocannabinoid signaling.
References
CAY10499 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies observed during in vitro experiments with CAY10499.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective lipase inhibitor.[1] Its primary mechanism involves the irreversible, covalent inhibition of several serine hydrolases, most notably monoacylglycerol lipase (MGL).[2] The active component of the molecule is believed to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety.[2]
Q2: Why am I seeing variable IC50 values for this compound in my experiments?
Inconsistent IC50 values can arise from several factors:
-
Non-Selective Inhibition: this compound inhibits multiple lipases, including MGL, HSL, and FAAH, with varying potencies.[1] The overall effect can differ depending on the relative expression of these enzymes in your specific cell model.
-
Solubility Issues: The compound has poor solubility in aqueous buffers.[3] Improper dissolution can lead to a lower effective concentration in your assay.
-
Pre-incubation Time: The inhibitory effect of this compound on MGL is time-dependent.[4] Variations in the pre-incubation time of the compound with the enzyme before adding the substrate will lead to different levels of inhibition.
-
Assay Conditions: The choice of substrate, buffer components, and enzyme concentration can all influence the calculated IC50 value.
Q3: What is the recommended procedure for preparing this compound for in vitro use?
Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent like DMSO or DMF to create a concentrated stock solution.[3] This stock solution can then be diluted into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the experiment and is consistent across all conditions. Aqueous solutions of this compound are not stable, and it is recommended to prepare them fresh for each experiment and not store them for more than one day.[3]
Q4: Is this compound a reversible or irreversible inhibitor?
Studies have shown that this compound is an irreversible inhibitor of MGL.[2] Experiments demonstrate that even after significant dilution of the enzyme-inhibitor complex, enzyme activity is not restored, which is characteristic of irreversible inhibition.[4]
Troubleshooting Inconsistent Results
This guide addresses specific problems you may encounter when using this compound in vitro.
Problem 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Solubilization | Always prepare a fresh stock solution in 100% DMSO or DMF. Vortex thoroughly. When diluting into aqueous buffer, add the stock solution to the buffer while vortexing to minimize precipitation. Visually inspect for any precipitate before use. |
| Variable Pre-incubation Time | Standardize a pre-incubation period for the enzyme and this compound before adding the substrate. A period of 20-30 minutes is often a good starting point.[4][5] Ensure this time is kept consistent for all wells and all experiments. |
| Reagent Degradation | Store the solid compound at -20°C.[1][3] Do not store diluted aqueous solutions for more than one day.[3] |
| Pipetting Errors | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of the inhibitor. |
Problem 2: Compound Precipitation in Aqueous Buffer
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit | The solubility of this compound in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.3 mg/ml.[1] Do not exceed this concentration in your final assay volume. Calculate the maximum achievable concentration based on your final DMSO percentage. |
| Incorrect Dilution Method | Add the DMSO stock solution dropwise into the vigorously vortexing aqueous buffer. Do not add the aqueous buffer to the DMSO stock. This "shock" can cause the compound to precipitate out of solution. |
| Buffer Composition | Certain buffer components can affect solubility. Consider including a small amount of a non-ionic detergent or BSA (e.g., 0.1% w/v fatty-acid-free BSA) in your assay buffer to help maintain solubility. |
Problem 3: No or Weak Inhibition Observed
| Potential Cause | Recommended Solution |
| Off-Target Activity | This compound is non-selective.[1] The biological outcome you are measuring may not be directly linked to the specific lipase you assume is the primary target in your system. Consider using more selective inhibitors as controls to dissect the pathway. |
| Insufficient Pre-incubation | As this compound's inhibition is time-dependent, a lack of pre-incubation may result in underestimation of its potency.[4] Implement a standardized pre-incubation step. |
| Enzyme Concentration | The inhibitor-to-enzyme ratio can affect the observed inhibition. Ensure you are using an appropriate and consistent enzyme concentration as determined by initial optimization experiments. |
Quantitative Data Summary
Table 1: Inhibitory Activity (IC50) of this compound
| Target Enzyme | Species | IC50 Value (nM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Human | 144 | [1] |
| Hormone-Sensitive Lipase (HSL) | Human | 90 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Human | 14 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Human | 76 | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 20 mg/ml | [1][3] |
| DMF | 20 mg/ml | [1][3] |
| Ethanol | 2 mg/ml | [1][3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/ml | [1][3] |
Experimental Protocols
Protocol: In Vitro MGL Inhibition Assay using a Chromogenic Substrate
This protocol is adapted from methodologies described for assaying MGL activity.[4]
Materials:
-
This compound solid
-
DMSO
-
Purified human MGL enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) fatty-acid-free BSA
-
4-Nitrophenylacetate (4-NPA) substrate
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations for the IC50 curve (e.g., from 100 µM to 1 nM).
-
Enzyme Preparation: Dilute the purified human MGL in Assay Buffer to the desired final concentration.
-
Assay Plate Setup:
-
To each well, add 150 µL of the diluted MGL enzyme solution.
-
Add 10 µL of the this compound dilutions or DMSO alone (for control wells) to the respective wells.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 20 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Substrate Preparation: During the incubation, prepare a 1.25 mM solution of 4-NPA in Assay Buffer.
-
Initiate Reaction: Initiate the enzymatic reaction by rapidly adding 40 µL of the 4-NPA solution to each well (final concentration of 250 µM).
-
Measurement: Immediately place the 96-well plate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-20 minutes to monitor the production of 4-nitrophenol.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro MGL inhibition assay workflow.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: CAY10499 In Vivo Efficacy
Welcome to the technical support center for CAY10499. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-selective lipase inhibitor. It primarily targets monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). Due to its broad inhibitory profile, it can impact various lipid signaling pathways.
Q2: What are the main challenges in achieving good in vivo efficacy with this compound?
The primary challenge with this compound is its poor aqueous solubility.[1] This characteristic can lead to low bioavailability and variable exposure when administered in vivo, making it difficult to achieve consistent and effective concentrations at the target site. Careful formulation is therefore critical for successful experiments.
Q3: What are the known off-target effects of this compound?
As a non-selective inhibitor, this compound can inhibit other lipases and hydrolases beyond its primary targets. This can lead to a range of biological effects that may not be related to the intended mechanism of action. Researchers should carefully consider the potential for off-target effects when interpreting their data and may need to include additional control experiments.
Troubleshooting Guide
Issue 1: Poor or inconsistent efficacy in in vivo models.
Possible Cause 1: Suboptimal Formulation and Bioavailability
Due to its poor water solubility, the formulation of this compound is critical for achieving adequate exposure in animal models.
-
Recommended Action:
-
Vehicle Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For in vivo administration, it is often necessary to prepare a stock solution in one of these solvents and then dilute it into a vehicle suitable for animal dosing. Common vehicles for poorly soluble compounds include:
-
A mixture of DMSO and polyethylene glycol (PEG).
-
Corn oil or other lipid-based vehicles.
-
A suspension in an aqueous vehicle containing a surfactant like Tween 80 and a suspending agent like carboxymethylcellulose (CMC).
-
-
Solubilization Technique: After dissolving this compound in a minimal amount of organic solvent, slowly add it to the vehicle while vortexing to prevent precipitation. Gentle warming and sonication can also aid in solubilization, but the stability of the compound under these conditions should be verified.
-
Possible Cause 2: Inadequate Dose
The effective dose of this compound can vary depending on the animal model, the target tissue, and the desired level of target engagement.
-
Recommended Action:
-
Dose-Response Studies: It is highly recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
-
Literature Review: While specific in vivo dosing information for this compound is limited in publicly available literature, reviewing studies with other lipase inhibitors that have similar physicochemical properties can provide a starting point for dose selection.
-
Possible Cause 3: Instability of the Compound in the Dosing Solution
This compound may not be stable in certain vehicle formulations over extended periods.
-
Recommended Action:
-
Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize degradation.
-
Stability Testing: If the formulation needs to be stored, conduct a preliminary stability test by storing a small amount of the formulation under the intended storage conditions and analyzing its concentration and purity at different time points.
-
Issue 2: Observed toxicity or adverse events in animal subjects.
Possible Cause 1: Vehicle Toxicity
The vehicle used to dissolve and administer this compound can sometimes cause adverse effects in animals, especially at high concentrations of organic solvents like DMSO.
-
Recommended Action:
-
Vehicle-Only Control Group: Always include a control group that receives the vehicle alone to distinguish between vehicle-induced effects and compound-specific toxicity.
-
Minimize Organic Solvent Concentration: Use the lowest possible concentration of the organic solvent required to keep the compound in solution.
-
Possible Cause 2: Off-Target Effects
The broad inhibitory profile of this compound can lead to unintended biological consequences that manifest as toxicity.
-
Recommended Action:
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.
-
Consider More Selective Inhibitors: If off-target effects are a significant concern, consider using more selective inhibitors for the specific lipase of interest, if available.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets. This information is crucial for understanding its potency and potential for off-target effects.
| Target Enzyme | Species | IC50 (nM) |
| Monoacylglycerol Lipase (MAGL) | Human | 144 |
| Hormone-Sensitive Lipase (HSL) | Human | 90 |
| Fatty Acid Amide Hydrolase (FAAH) | Human | 14 |
Experimental Protocols
Protocol 1: General Procedure for Preparation of this compound for Intraperitoneal (IP) Injection
-
Stock Solution Preparation: Weigh the desired amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Vehicle Preparation: Prepare the final injection vehicle. A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO, PEG400, and saline. A typical ratio could be 10% DMSO, 40% PEG400, and 50% saline.
-
Final Dosing Solution Preparation: On the day of injection, dilute the this compound stock solution into the vehicle to achieve the final desired concentration. Add the DMSO stock solution to the PEG400 first and mix well, then add the saline slowly while vortexing.
-
Administration: Administer the solution to the animals via intraperitoneal injection at the desired dose volume (typically 5-10 mL/kg for mice).
Protocol 2: General Procedure for Preparation of this compound for Oral Gavage
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO as described above.
-
Vehicle Preparation: A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (v/v) Tween 80 in water.
-
Final Dosing Solution Preparation: Slowly add the this compound stock solution to the oral gavage vehicle while vortexing to create a uniform suspension.
-
Administration: Administer the suspension to the animals via oral gavage at the desired dose volume (typically 10 mL/kg for mice).
Visualizations
Caption: this compound inhibits key lipases involved in lipid metabolism.
References
Technical Support Center: Monoacylglycerol Lipase (MGL) Activity Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a monoacylglycerol lipase (MGL) activity assay, including experiments involving the inhibitor CAY10499.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MGL activity assay?
The monoacylglycerol lipase (MGL) activity assay is a biochemical method to measure the enzymatic activity of MGL. A common approach involves a colorimetric or fluorometric substrate, such as 4-nitrophenylacetate or a fluorophore-conjugated monoacylglycerol. MGL hydrolyzes the substrate, releasing a product that can be quantified by measuring its absorbance or fluorescence. The rate of product formation is directly proportional to the MGL activity in the sample.
Q2: What is this compound and how is it used in this assay?
This compound is a potent inhibitor of MGL.[1][2][3] In the context of an MGL activity assay, this compound is typically used as a positive control for inhibition to confirm that the measured lipase activity is indeed from MGL. It can also be used to characterize the inhibitory effects of novel compounds against MGL.
Q3: What type of samples can be used with this assay?
This assay is suitable for measuring MGL activity in a variety of samples, including purified or recombinant MGL enzyme, cell lysates, tissue homogenates, and plasma or serum.[4][5] Sample preparation is crucial to ensure compatibility with the assay components and to remove interfering substances.
Q4: How should I prepare my samples?
-
Cells: Harvest cells (around 1 x 10^6) by centrifugation and homogenize them in the provided assay buffer.[5] It is advisable to avoid proteolytic enzymes for harvesting adherent cells; a cell scraper is a better alternative.
-
Tissues: Homogenize the tissue in 4 volumes of assay buffer.[6]
-
Plasma/Serum: Plasma and serum samples can often be diluted with the assay buffer and used directly.[4][5] For all sample types, it is recommended to centrifuge the homogenate to remove insoluble material (e.g., at 10,000 x g for 10 minutes at 4°C) and use the supernatant for the assay.[5]
Q5: What are the appropriate controls for this assay?
Several controls are essential for a robust MGL activity assay:
-
Blank/Background Control: Contains all reagents except the enzyme source. This accounts for the non-enzymatic hydrolysis of the substrate.
-
Positive Control: A sample known to have MGL activity, such as a purified recombinant MGL enzyme or a control cell lysate.
-
Inhibitor Control (e.g., this compound): A positive control sample pre-incubated with a known MGL inhibitor to demonstrate the specificity of the assay.
-
Vehicle Control: If using inhibitors dissolved in a solvent (like DMSO), a control containing the same concentration of the solvent should be included to account for any solvent effects on enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Spontaneous substrate hydrolysis. | Prepare fresh substrate solution. Ensure the pH of the assay buffer is correct.[7] Subtract the absorbance/fluorescence of the blank control from all readings. |
| Contaminated reagents. | Use fresh, high-purity reagents and water. Filter buffers if necessary.[7] | |
| No or Low Enzyme Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.[4] Use a fresh aliquot of the enzyme. |
| Incorrect assay conditions. | Verify the assay temperature and incubation time. Ensure the assay buffer is at room temperature before use.[4][8] Confirm the correct wavelength settings on the plate reader.[4] | |
| Presence of inhibitors in the sample. | Prepare a sample blank control to check for interfering substances.[8] Consider sample dilution or purification steps. | |
| Inconsistent or Erratic Readings | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. Mix all solutions thoroughly. |
| Incomplete mixing of reagents. | Mix the reaction components well by gentle shaking or pipetting.[4] | |
| Sample inhomogeneity. | Ensure cell or tissue samples are completely homogenized.[8] | |
| High Signal in Negative Control (with inhibitor) | Inhibitor is inactive or used at too low a concentration. | Check the storage and handling of the inhibitor. Prepare a fresh dilution. Optimize the inhibitor concentration. |
| Non-MGL lipase activity in the sample. | Confirm the specificity of the lipase activity using multiple MGL-specific inhibitors. |
Experimental Protocols
General Protocol for MGL Activity Assay using a Colorimetric Substrate
This protocol is a generalized procedure based on assays utilizing substrates like 4-nitrophenylacetate.
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4).[1]
-
Prepare the MGL enzyme solution by diluting the stock enzyme in Assay Buffer.
-
Prepare the substrate solution (e.g., 4-nitrophenylacetate in a suitable solvent).
-
Prepare the inhibitor solution (e.g., this compound in DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Assay Buffer to each well.
-
To the appropriate wells, add 10 µL of the sample (e.g., cell lysate, purified enzyme).
-
For inhibitor wells, pre-incubate the sample with 10 µL of the inhibitor solution (e.g., this compound) for a specified time (e.g., 15-30 minutes) at room temperature. For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for 4-nitrophenol) using a microplate reader.[1]
-
Continue to take readings at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the rate of the reaction (change in absorbance per unit time) for each sample.
-
The MGL activity is proportional to this rate.
-
Visualizations
Caption: Workflow for a typical MGL activity assay.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. assaygenie.com [assaygenie.com]
CAY10499 Cytotoxicity in Primary Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAY10499, a non-selective lipase inhibitor, in primary cell cultures. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-selective lipase inhibitor.[1][2] It works by inhibiting several key enzymes involved in lipid metabolism. Its primary targets include monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][3] By blocking the activity of these lipases, this compound can alter cellular lipid signaling and metabolism.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined for several human recombinant enzymes and various cancer cell lines. It is important to note that these values may differ in primary cells.
| Target Enzyme/Cell Line | IC50 Value |
| Human Recombinant MAGL | 144 nM |
| Human Recombinant HSL | 90 nM |
| Human Recombinant FAAH | 14 nM |
| MCF-7 (Breast Cancer) | 4.2 µM |
| MDA-MB-231 (Breast Cancer) | 46 µM |
| COV318 (Ovarian Cancer) | 106.7 µM |
| OVCAR-3 (Ovarian Cancer) | 79.8 µM |
Data sourced from Cayman Chemical product information.[1][3]
Q3: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. The working solution can then be prepared by diluting the stock in the appropriate cell culture medium. It is advisable to avoid repeated freeze-thaw cycles of the stock solution.
Q4: Is there any information on the cytotoxicity of this compound in primary cells?
Direct studies detailing the cytotoxicity of this compound in a wide range of primary cells are limited. However, a study using another lipase inhibitor, NG-497, on primary human adipocytes showed that it could effectively inhibit lipolysis at 40 µM and was not cytotoxic to primary hepatocytes at concentrations up to 100 µM.[4] This suggests that a non-toxic working concentration for lipase inhibitors in primary cells is achievable. Given that primary cells are often more sensitive than immortalized cell lines, it is crucial to determine the specific cytotoxic profile of this compound for each primary cell type used in your experiments.
Troubleshooting Guides
Problem 1: I am observing high levels of cytotoxicity in my primary cells even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
Troubleshooting Tip: Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific primary cells (generally <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability.
-
-
Possible Cause 2: Primary Cell Sensitivity. Primary cells are inherently more sensitive to chemical treatments than cancer cell lines. The effective non-toxic concentration of this compound may be significantly lower for your primary cells.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific primary cell type. Start with a wide range of concentrations, for example, from 0.1 µM to 100 µM.
-
-
Possible Cause 3: Off-Target Effects. As a non-selective inhibitor, this compound can affect multiple cellular pathways, which may lead to unexpected cytotoxicity in certain primary cell types.
-
Troubleshooting Tip: Carefully review the known targets of this compound and consider if the inhibition of any of these pathways could be detrimental to your specific primary cells. If possible, compare the effects of this compound with more selective inhibitors for the target of interest.
-
Problem 2: I am not observing any effect of this compound on my primary cells.
-
Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low to effectively inhibit its targets in your primary cells.
-
Troubleshooting Tip: Gradually increase the concentration of this compound in your experiments. Ensure that you have performed a dose-response curve to identify the effective concentration range.
-
-
Possible Cause 2: Poor Compound Stability or Solubility. this compound may be degrading or precipitating in your culture medium.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment. When diluting the DMSO stock in aqueous media, ensure it is mixed thoroughly to prevent precipitation. Visually inspect the media for any signs of precipitation.
-
-
Possible Cause 3: Low Target Expression. The target lipases of this compound may not be expressed at high enough levels in your primary cells to produce a measurable effect.
-
Troubleshooting Tip: Confirm the expression of the target lipases (MAGL, HSL, FAAH, etc.) in your primary cells using techniques such as qPCR or Western blotting.
-
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound in Primary Cells using a Dose-Response Assay
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a primary cell type of interest using a common viability assay, such as the MTT or PrestoBlue assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT or PrestoBlue reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Prepare a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, positive control, and negative control to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a commercial solubilizer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the negative control (untreated cells), which represents 100% viability.
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 value (the concentration at which 50% of the cells are non-viable) and the non-toxic concentration range for your primary cells.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
References
Validation & Comparative
A Comparative Guide to CAY10499 and Other Lipase Inhibitors
For researchers and professionals in drug development, selecting the appropriate enzymatic inhibitor is a critical decision guided by the specific research question, whether it demands broad-spectrum inhibition or precise targeting of a single enzyme. This guide provides an objective comparison of CAY10499 against other prominent lipase inhibitors, supported by experimental data, to aid in this selection process. This compound is distinguished by its non-selective profile, potently inhibiting multiple key enzymes in lipid metabolism.
Mechanism of Action and Selectivity Profile
This compound is a carbamate-based, non-selective lipase inhibitor that acts covalently and irreversibly on its targets.[1] Its inhibitory activity is attributed to the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety.[1][2] This compound is characterized by its broad-spectrum activity against several lipases, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[3][4] This contrasts with other inhibitors designed for high selectivity towards a single lipase, such as JZL184 for MAGL or Orlistat for pancreatic lipase.
The non-selective nature of this compound makes it a useful tool for studies where the simultaneous inhibition of multiple lipases is desired to probe the overall effects of lipid signaling. Conversely, for dissecting the specific role of a single enzyme, more selective inhibitors are preferable.
Comparative Performance: In Vitro Inhibition Data
The efficacy of this compound and other lipase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below summarizes these values for this compound and a selection of other widely used lipase inhibitors against various human recombinant enzymes.
| Inhibitor | Primary Target(s) | MAGL (IC₅₀) | HSL (IC₅₀) | FAAH (IC₅₀) | Other Notable Inhibition |
| This compound | Non-selective | 144 nM[3][4] | 90 nM[3][4] | 14 nM[3][4] | ATGL, DAGLα, ABHD6, CES1 (at 5 µM)[3] |
| Orlistat | Pancreatic Lipase | - | - | - | Potent inhibitor of pancreatic lipase.[5] |
| JZL184 | MAGL | ~8 nM[1] | >10,000 nM | ~400 nM | Highly selective for MAGL over FAAH and other lipases.[6] |
| ATGListatin | ATGL (mouse) | - | - | - | Inhibits mouse ATGL but not human ATGL.[6] |
| URB602 | MAGL | 28 µM[1] | - | - | Less potent MAGL inhibitor.[2] |
Data compiled from multiple sources. Direct comparison is most accurate when assays are performed under identical conditions.
Signaling Pathways and Metabolic Context
The lipases inhibited by this compound are central to distinct but interconnected metabolic pathways. MAGL and FAAH are key regulators in the endocannabinoid system, while HSL and ATGL are critical for the mobilization of stored fats in adipose tissue.
Endocannabinoid Signaling Pathway
MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), while FAAH degrades anandamide (AEA).[2][7] By inhibiting both enzymes, this compound elevates the levels of these signaling lipids, leading to enhanced activation of cannabinoid receptors CB1 and CB2.
References
- 1. researchgate.net [researchgate.net]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CAY10499 and JZL184: Potency, Selectivity, and Experimental Considerations
For researchers in neuroscience and drug development, the selective modulation of the endocannabinoid system holds significant therapeutic promise. Monoacylglycerol lipase (MAGL) is a key enzyme in this system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to a range of physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses. This guide provides a detailed comparison of two widely used MAGL inhibitors, CAY10499 and JZL184, focusing on their performance, selectivity, and the experimental protocols for their evaluation.
Mechanism of Action and Target Selectivity
JZL184 is a potent, selective, and irreversible inhibitor of MAGL.[1] It acts by carbamoylating the catalytic serine residue (Ser122) in the active site of MAGL, leading to its inactivation.[2] This covalent modification results in a sustained blockade of 2-AG hydrolysis. JZL184 exhibits high selectivity for MAGL over fatty acid amide hydrolase (FAAH), the principal enzyme for anandamide degradation.[1]
This compound , in contrast, is a non-selective lipase inhibitor. While it inhibits MAGL, it also demonstrates significant inhibitory activity against FAAH and hormone-sensitive lipase (HSL).[3][4] The proposed mechanism for MAGL inhibition by this compound involves its 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety, distinguishing it from the carbamate-based mechanism of JZL184.[5] This lack of selectivity makes this compound a broader-spectrum enzyme inhibitor compared to the targeted action of JZL184.
Potency and In Vitro Performance
The following tables summarize the reported inhibitory potencies (IC50) of this compound and JZL184 against their primary and off-target enzymes. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Potency (IC50) of JZL184
| Target Enzyme | Species | IC50 Value | Reference |
| MAGL | Mouse | ~8 nM | [1] |
| FAAH | Mouse | >4 µM | [1] |
Table 2: Inhibitory Potency (IC50) of this compound
| Target Enzyme | Species | IC50 Value | Reference |
| MAGL | Human | 134 nM | [4] |
| FAAH | Human | 76 nM | [5] |
| HSL | Human | Not specified | [3] |
In Vivo Effects and Pharmacokinetics
JZL184 has been shown to effectively penetrate the brain and elevate 2-AG levels in vivo, leading to cannabinoid-like behavioral effects such as analgesia and hypomotility.[1] Repeated administration of high doses of JZL184, however, has been associated with desensitization and downregulation of the CB1 receptor.[6]
Information on the in vivo effects and pharmacokinetics of This compound is less extensively documented in the scientific literature, likely due to its non-selective profile which can complicate the interpretation of in vivo studies.
Experimental Protocols
Accurate assessment of MAGL and FAAH inhibition is critical for characterizing compounds like this compound and JZL184. Below are detailed methodologies for commonly used in vitro assays.
MAGL Activity Assay using 4-Nitrophenylacetate (4-NPA)
This colorimetric assay measures the hydrolysis of the substrate 4-nitrophenylacetate (4-NPA) by MAGL, which releases the chromogenic product 4-nitrophenol, detectable at 405 nm.[7][8]
Materials:
-
Purified MAGL enzyme or tissue homogenate
-
4-Nitrophenylacetate (4-NPA) substrate solution
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Test inhibitors (this compound, JZL184) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the appropriate wells. Include a vehicle control (solvent only) and a positive control (known MAGL inhibitor).
-
Add the MAGL enzyme preparation to all wells except the background control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. For irreversible inhibitors like JZL184, this pre-incubation step is crucial.
-
Initiate the reaction by adding the 4-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a defined period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of 4-nitrophenol production. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
FAAH Activity Assay (Fluorometric)
This fluorometric assay utilizes a non-fluorescent FAAH substrate that is hydrolyzed to produce a fluorescent product, which can be measured at an excitation/emission wavelength of 360/465 nm.[9][10][11]
Materials:
-
FAAH enzyme source (e.g., recombinant human FAAH, tissue microsomes)
-
FAAH fluorometric substrate (e.g., AMC arachidonoyl amide)
-
FAAH Assay Buffer
-
Test inhibitors (this compound, JZL184) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white, flat-bottomed microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
To the wells of a 96-well plate, add the diluted inhibitors, a vehicle control, and a positive control (known FAAH inhibitor).
-
Add the FAAH enzyme preparation to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding the FAAH fluorometric substrate to all wells.
-
Immediately measure the fluorescence at Ex/Em = 360/465 nm in a kinetic mode for 10-60 minutes at 37°C.
-
Determine the rate of the reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition and plot against inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Context
To better understand the biological context of MAGL inhibition, the following diagrams illustrate the 2-AG signaling pathway and a typical experimental workflow for enzyme inhibition assays.
References
- 1. JZL184 - Wikipedia [en.wikipedia.org]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. abcam.cn [abcam.cn]
- 10. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
CAY10499: A Comparative Analysis of its Selectivity Against Other Lipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipase inhibitor CAY10499 with other commonly used lipase inhibitors. The following sections detail its selectivity profile, supported by experimental data, and provide comprehensive experimental protocols for the assays cited.
Introduction to this compound
This compound is a carbamate-based compound widely recognized as a non-selective lipase inhibitor. Its broad-spectrum activity makes it a useful tool for initial investigations into the roles of various lipases in biological processes. However, its lack of specificity necessitates careful interpretation of experimental results and highlights the importance of comparing its activity with more selective inhibitors.
Comparative Selectivity Profiling
The inhibitory activity of this compound and other selected lipase inhibitors against a panel of human recombinant lipases is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from various sources to provide a comparative overview. It is important to note that variations in experimental conditions can affect absolute IC50 values.
| Inhibitor | MAGL (IC50) | HSL (IC50) | FAAH (IC50) | ATGL | DAGLα | ABHD6 | CES1 | Primary Target(s) |
| This compound | 144 nM[1] | 90 nM[1] | 14 nM, 76 nM[1][2] | 95% inh. at 5 µM[1] | 60% inh. at 5 µM[1] | 90% inh. at 5 µM[1] | 95% inh. at 5 µM[1] | Pan-lipase |
| JZL184 | 8 nM | >300-fold selective over FAAH | - | - | - | - | Strong inhibitor (IC50 = 30 nM) | MAGL |
| Atglistatin | - | - | - | 0.7 µM | - | - | - | ATGL |
| NNC0076-0079 | - | 0.11 µM | - | - | - | - | - | HSL |
| URB-597 | - | - | 4.6 nM | - | - | - | - | FAAH |
| Orlistat | - | - | - | Inhibits | Inhibits | - | - | Gastric & Pancreatic Lipases |
| WWL70 | - | - | - | - | - | 70 nM | - | ABHD6 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling context of the targeted lipases and a typical workflow for assessing inhibitor selectivity.
Caption: Simplified signaling pathways involving key lipases.
Caption: A typical workflow for determining lipase inhibitor selectivity.
Experimental Protocols
The following are generalized protocols for assessing lipase inhibition. Specific details may vary based on the lipase and substrate being used.
Fluorometric Lipase Activity Assay
This protocol is adapted from commercially available lipase activity assay kits and provides a method for detecting lipase activity in various samples.
Materials:
-
Lipase source (recombinant enzyme, cell lysate, etc.)
-
Assay Buffer (e.g., 250 mM Sodium Phosphate, pH 7.2)
-
Fluorogenic lipase substrate (e.g., arachidonoyl-1-thioglycerol)
-
Thiol fluorometric detector
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a 1X Assay Buffer by diluting a concentrated stock with HPLC-grade water. Prepare a working solution of the fluorogenic substrate in the 1X Assay Buffer.
-
Standard Curve: Prepare a series of dilutions of a known standard (e.g., thioglycerol) in 1X Assay Buffer to generate a standard curve.
-
Sample Preparation: Dilute the lipase source to an appropriate concentration in 1X Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 1X Assay Buffer. Include a vehicle control (solvent only).
-
Assay Reaction: a. To the wells of the 96-well plate, add the diluted lipase source. b. Add the serially diluted inhibitor or vehicle control to the respective wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding the fluorogenic substrate working solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode at 37°C for 15-60 minutes. Use an excitation wavelength of 380-390 nm and an emission wavelength of 510-520 nm.
-
Data Analysis: a. Calculate the rate of reaction (change in fluorescence over time) for each well. b. Subtract the rate of the background control (no enzyme) from all other readings. c. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. d. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay
This protocol is based on a commercially available MAGL inhibitor screening kit and utilizes a specific MAGL substrate.
Materials:
-
Human recombinant MAGL
-
MAGL Assay Buffer
-
MAGL Substrate (e.g., 4-nitrophenylacetate)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., JZL195)
-
96-well microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation: Prepare a 1X Assay Buffer from a 10X stock. Dilute the MAGL enzyme and substrate to their working concentrations in the 1X Assay Buffer.
-
Assay Setup: a. 100% Initial Activity Wells: Add 1X Assay Buffer, MAGL enzyme, and solvent to three wells. b. Background Wells: Add 1X Assay Buffer and solvent to three wells. c. Inhibitor/Positive Control Wells: Add 1X Assay Buffer, MAGL enzyme, and the test inhibitor or positive control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Reaction Initiation: Add the MAGL substrate to all wells.
-
Measurement: Shake the plate for 10 seconds and incubate for 10 minutes at room temperature. Read the absorbance at 405-415 nm.
-
Data Analysis: a. Average the absorbance values for each set of wells. b. Subtract the average background absorbance from all other readings. c. Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Inhibitor Sample / 100% Initial Activity)] * 100 d. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent, non-selective lipase inhibitor that affects the activity of multiple lipases, including MAGL, HSL, and FAAH, as well as other hydrolases at higher concentrations.[1][3] This broad activity profile makes it a useful tool for initial studies but requires careful consideration when interpreting results. For studies requiring the specific modulation of a single lipase, more selective inhibitors such as JZL184 for MAGL or Atglistatin for ATGL are recommended.[4] The choice of inhibitor should be guided by the specific research question and the lipase panel expressed in the biological system under investigation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative inhibitor profiling studies.
References
A Comparative Guide: The Non-Selective Lipase Inhibitor CAY10499 Versus Selective MAGL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocannabinoid research, the modulation of monoacylglycerol lipase (MAGL) activity presents a compelling therapeutic strategy. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system and periphery. Inhibition of MAGL elevates 2-AG levels, offering potential therapeutic benefits for a range of conditions including pain, inflammation, and neurodegenerative diseases. This guide provides an objective comparison of the non-selective lipase inhibitor CAY10499 and selective MAGL inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of this compound and Selective MAGL Inhibitors
This compound is recognized as a potent, non-selective inhibitor of several lipases. Its inhibitory activity extends beyond MAGL to other key enzymes in lipid metabolism, most notably fatty acid amide hydrolase (FAAH) and hormone-sensitive lipase (HSL).[1][2][3] This broad-spectrum activity can be advantageous for studies investigating the global effects of lipase inhibition but poses a challenge when dissecting the specific roles of MAGL.
Selective MAGL inhibitors , such as JZL184, KML29, and MJN110, have been developed to target MAGL with high specificity, thereby minimizing off-target effects on other hydrolases like FAAH.[4][5] This selectivity is crucial for elucidating the precise physiological functions of MAGL and for developing targeted therapeutics with fewer side effects.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and the selective MAGL inhibitor JZL184 against MAGL, FAAH, and HSL. The data is compiled from various studies and highlights the differences in their selectivity profiles.
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Species | Reference |
| This compound | MAGL | 144 | Human recombinant | [3][6] |
| FAAH | 14 | Human recombinant | [3][6] | |
| HSL | 90 | Human recombinant | [3] | |
| JZL184 | MAGL | 8 | Mouse brain membranes | [2] |
| FAAH | >800 (>100-fold selectivity) | Mouse brain membranes | [5] | |
| HSL | Not significantly inhibited | Recombinant | [1] |
Signaling Pathway of MAGL in the Endocannabinoid System
The inhibition of MAGL has profound effects on the endocannabinoid signaling pathway. By preventing the breakdown of 2-AG, MAGL inhibitors increase its availability to activate cannabinoid receptors (CB1 and CB2), leading to various downstream cellular responses. Furthermore, MAGL activity influences the levels of arachidonic acid, a precursor for pro-inflammatory prostaglandins.
Experimental Protocols
MAGL Activity Assay using 4-Nitrophenyl Acetate (4-NPA)
This colorimetric assay is a common method for determining MAGL activity and the potency of its inhibitors.[2]
Materials:
-
Human recombinant MAGL
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
4-Nitrophenyl acetate (4-NPA) substrate solution (e.g., 17 mM in ethanol, diluted in assay buffer)
-
Test inhibitors (e.g., this compound, JZL184) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Enzyme Preparation: Dilute the human recombinant MAGL to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the diluted MAGL enzyme to the appropriate wells.
-
Add the inhibitor solutions or solvent control to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the 4-NPA substrate solution to all wells.
-
-
Data Acquisition: Immediately measure the absorbance at 405-415 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Plot the percentage of MAGL inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Off-Target Effects
A critical consideration in the use of enzyme inhibitors is their potential for off-target effects.
This compound , due to its non-selective nature, significantly inhibits FAAH and HSL at concentrations comparable to its MAGL inhibition.[3] This can lead to confounding effects in experimental systems where the activities of these other lipases are relevant. For example, FAAH inhibition elevates the levels of anandamide, another major endocannabinoid, which can activate cannabinoid receptors and produce its own physiological effects.
Selective MAGL inhibitors like JZL184 exhibit a much cleaner off-target profile. While JZL184 demonstrates high selectivity for MAGL over FAAH in the brain, some studies have reported off-target activity on other serine hydrolases in peripheral tissues, particularly at higher concentrations or with chronic administration.[5] For instance, JZL184 has been shown to have some inhibitory effects on esterase 1 and triacylglycerol hydrolase in peripheral tissues.[5]
Experimental Workflow for Assessing Off-Target Effects
Conclusion
The choice between this compound and a selective MAGL inhibitor hinges on the specific research question.
-
This compound is a valuable tool for studies aiming to understand the broader consequences of inhibiting multiple lipases involved in lipid signaling. Its pan-inhibitory nature can be useful for initial screenings to identify pathways regulated by these enzymes. However, attributing observed effects solely to MAGL inhibition is challenging.
-
Selective MAGL inhibitors , such as JZL184, are indispensable for dissecting the specific roles of MAGL in physiology and disease. Their high selectivity allows for a more precise understanding of the consequences of elevating 2-AG levels without the confounding variables of inhibiting other key enzymes in the endocannabinoid system. For therapeutic development, selective inhibitors are the preferred choice to minimize the potential for off-target related side effects.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axon - Wikipedia [en.wikipedia.org]
- 6. Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CAY10499 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CAY10499 is widely recognized as a potent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system.[1][2][3] However, its utility as a specific pharmacological tool is limited by its activity against other lipases and serine hydrolases. This guide provides a comparative analysis of this compound's specificity, presenting supporting experimental data and methodologies to aid researchers in the selection of appropriate chemical probes for their studies.
Executive Summary
This compound exhibits broad-spectrum inhibitory activity against several serine hydrolases, most notably monoacylglycerol lipase (MGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[4][5][6] Data from various studies indicate that while it potently inhibits MGL, it also demonstrates significant activity against HSL and FAAH, with IC50 values in the nanomolar to low micromolar range.[4][5] Furthermore, at higher concentrations, it has been shown to inhibit other lipases, including adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[4][7] This lack of specificity necessitates careful consideration and the use of more selective inhibitors for studies aiming to dissect the specific roles of these enzymes.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Alternative Inhibitors
| Target Enzyme | This compound | JZL184 (MGL Inhibitor) | KML29 (MGL Inhibitor) | 76-0079 (HSL Inhibitor) | WWL70 (ABHD6 Inhibitor) |
| MAGL (h) | 144 nM[4] | 8 nM[2] | 3.6 nM[2] | >50 µM | - |
| HSL (h) | 90 nM[4][5] | - | - | 110 nM | - |
| FAAH (h) | 14 nM[4] | Partial inhibition at 40 mg/kg in vivo[8] | No detectable cross-reactivity[8] | - | - |
| ABHD6 (h) | 90% inhibition at 5 µM[4] | - | - | - | 70 nM[9] |
| CES1 (h) | 95% inhibition at 5 µM[4] | 30 nM[7] | Minimal cross-reactivity[8] | - | - |
| ATGL (h) | 95% inhibition at 5 µM[4] | - | - | - | - |
| DAGLα (h) | 60% inhibition at 5 µM[4] | - | - | - | - |
h: human recombinant enzyme. Data compiled from multiple sources as cited. A hyphen (-) indicates data not available.
Signaling Pathways and Inhibitor Targets
The diagram below illustrates the primary targets of this compound and more selective alternatives within the lipid signaling pathways. This compound's broad activity profile contrasts with the more focused inhibition offered by compounds like JZL184 for MGL and 76-0079 for HSL.
Caption: this compound broadly inhibits multiple lipases, while alternatives offer more targeted inhibition.
Experimental Methodologies for Specificity Assessment
To rigorously assess the specificity of this compound or any other inhibitor in cells, a combination of biochemical and cell-based assays is recommended.
In Vitro Lipase Activity Assay
This is a fundamental assay to determine the potency of an inhibitor against purified enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human lipases (e.g., MGL, HSL, FAAH) are diluted in an appropriate assay buffer. A chromogenic or fluorogenic substrate (e.g., 4-nitrophenyl acetate for MGL) is prepared.[3][10]
-
Inhibitor Preparation: A stock solution of this compound or the alternative inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a concentration range.
-
Assay Reaction: The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiation and Measurement: The substrate is added to initiate the reaction. The rate of product formation is measured over time using a spectrophotometer or fluorometer.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique to profile the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample (e.g., cell lysate or live cells).[1][10][11][12]
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates. For in-cell profiling, treat intact cells with the inhibitor.
-
Inhibitor Incubation: Incubate the proteome with varying concentrations of this compound.
-
Probe Labeling: Add a broad-spectrum activity-based probe for serine hydrolases (e.g., a fluorophosphonate-based probe) that will covalently label the active site of enzymes that are not blocked by the inhibitor.
-
Detection and Analysis: The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning or by liquid chromatography-mass spectrometry (LC-MS/MS) for a global, quantitative readout of inhibitor--target engagement.
-
Target Identification: A decrease in probe labeling for a particular enzyme in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[8][9][13][14][15]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are generally more resistant to heat-induced denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein (e.g., MGL) remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. This can be performed for multiple potential off-targets to assess selectivity in a cellular context.
Conclusion and Recommendations
The available data strongly indicate that this compound is a non-selective lipase inhibitor. While it is a potent inhibitor of MGL, its significant off-target activities against HSL, FAAH, and other lipases can confound the interpretation of experimental results. For studies requiring the specific inhibition of MGL, more selective compounds such as JZL184 or KML29 are recommended, although their own selectivity profiles should also be carefully considered.[8] For HSL-specific inhibition, compounds like 76-0079 have demonstrated greater selectivity.[5]
Researchers using this compound should perform rigorous control experiments to account for its off-target effects. This may include using the compound in knockout/knockdown models for the intended target and its major off-targets, or employing orthogonal approaches with more selective inhibitors to confirm findings. The application of techniques like competitive ABPP and CETSA is highly encouraged to fully characterize the cellular targets of this compound within the specific experimental system being used.
References
- 1. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. librarysearch.williams.edu [librarysearch.williams.edu]
literature review of CAY10499 efficacy
An Objective Comparison of CAY10499 Efficacy for Researchers
Introduction
This compound is a potent, irreversible inhibitor of monoglyceride lipase (MGL), a key enzyme in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By blocking MGL, this compound leads to an increase in 2-AG levels, making it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system. However, it is characterized as a non-selective lipase inhibitor, exhibiting activity against several other lipases, which is a critical consideration for experimental design.[3][4] This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and protocols, to aid researchers in its application.
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified against various enzymes and cancer cell lines. The tables below summarize its potency, primarily expressed as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half).
Table 1: Inhibitory Activity of this compound against Lipases
| Target Enzyme | IC50 Value (nM) | Species | Notes |
| Monoacylglycerol Lipase (MGL) | 144 | Human | Recombinant enzyme.[3] Another study reported 415 nM and 500 nM.[2][5] |
| Hormone-Sensitive Lipase (HSL) | 90 | Human | Recombinant enzyme.[3][6] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human | Recombinant enzyme.[3] Another study reported 76 nM.[5] |
| Adipose Triglyceride Lipase (ATGL) | - | - | Inhibited by 95% at 5 µM concentration.[3] |
| α/β-Hydrolase Domain 6 (ABHD6) | - | - | Inhibited by 90% at 5 µM concentration.[3] |
| Carboxylesterase 1 (CES1) | - | - | Inhibited by 95% at 5 µM concentration.[3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| MCF-7 | Breast | 4.2 |
| MDA-MB-231 | Breast | 46 |
| COV318 | Ovarian | 106.7 |
| OVCAR-3 | Ovarian | 79.8 |
Data sourced from Cayman Chemical product information.[3]
Signaling Pathway and Mechanism of Action
This compound acts as an irreversible inhibitor of MGL. MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[1][5] By inhibiting MGL, this compound prevents the breakdown of 2-AG, leading to its accumulation. Elevated levels of 2-AG result in enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which modulate a wide range of physiological processes including neurotransmission, inflammation, and pain perception.[5] The active moiety of this compound responsible for this inhibition is believed to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group.[5]
Caption: Mechanism of this compound action on the 2-AG signaling pathway.
Comparison with Alternative MGL Inhibitors
The non-selective nature of this compound necessitates a comparison with other available MGL inhibitors, particularly concerning their selectivity for MGL over FAAH, another key enzyme in endocannabinoid metabolism.
Table 3: Comparison of Common MGL Inhibitors
| Inhibitor | MGL IC50 (nM) | FAAH IC50 (nM) | Selectivity (FAAH/MGL) | Notes |
| This compound | 144 | 14 | 0.1 | Non-selective, potent FAAH inhibitor.[3] |
| JZL184 | ~8 | ~4000 | ~500 | Highly selective for MGL over FAAH. |
| URB602 | ~100,000 | >100,000 | - | Weak inhibitor of both MGL and FAAH.[5] |
| MAFP | ~2.5 | ~1 | 0.4 | Potent, but non-selective serine hydrolase inhibitor.[5] |
Experimental Protocols
The following protocols are fundamental to characterizing the efficacy and mechanism of MGL inhibitors like this compound.
MGL Activity Assay using 4-Nitrophenylacetate (4-NPA)
This assay provides a rapid, non-radioactive method for measuring MGL activity and screening inhibitors in a 96-well format.[5]
-
Preparation: Prepare solutions of purified human MGL enzyme in a Tris-HCl buffer (100 mM, pH 7.4, 0.1% w/v fatty-acid-free BSA). Prepare inhibitor (e.g., this compound) solutions in DMSO.
-
Reaction Setup: In a 96-well microtiter plate, add 150 µL of the MGL enzyme solution to each well. Add 10 µL of the inhibitor solution (or DMSO for control) to the respective wells.
-
Initiation: Initiate the hydrolysis reaction by adding 40 µL of a 1.25 mM 4-NPA solution (final concentration 250 µM) to each well.
-
Incubation & Measurement: Incubate the plate at 37°C for 15 minutes.
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader. The absorbance corresponds to the amount of 4-nitrophenol released by MGL-catalyzed hydrolysis of 4-NPA.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Caption: Experimental workflow for the 4-NPA-based MGL activity assay.
Inhibition Reversibility Study
This protocol determines whether an inhibitor binds reversibly or irreversibly to the enzyme.[5]
-
Pre-incubation: Incubate the MGL enzyme with the inhibitor (e.g., this compound at 50x its IC50) in a microvial for 1 hour at room temperature. A reversible inhibitor (e.g., ATFMK) and a DMSO control should be run in parallel.
-
Dilution: After incubation, dilute an aliquot of the enzyme-inhibitor mixture 300-fold or 400-fold into the assay buffer.[5] This large dilution significantly reduces the concentration of any unbound inhibitor.
-
Activity Measurement: Immediately transfer the diluted mixture to a 96-well plate and initiate the activity assay by adding the 4-NPA substrate.
-
Monitoring: Monitor the hydrolysis over time (e.g., 60 minutes) by measuring absorbance at 405 nm.
-
Interpretation:
-
Irreversible Inhibition: If the enzyme activity is not recovered after dilution (as seen with this compound), the inhibitor is considered irreversible.[5]
-
Reversible Inhibition: If enzyme activity is restored to a level similar to the control, the inhibitor is reversible.
-
Conclusion
This compound is a submicromolar, irreversible inhibitor of MGL and other lipases. Its primary utility is in studies where the simultaneous inhibition of MGL, FAAH, and HSL is desired to broadly impact lipid signaling. However, its lack of selectivity is a significant drawback for experiments aiming to isolate the specific effects of MGL inhibition. For such studies, highly selective inhibitors like JZL184 are superior alternatives. Researchers must carefully consider the target pathway and the required specificity when selecting an MGL inhibitor for their experimental design.
References
- 1. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. glpbio.com [glpbio.com]
A Comparative Guide to the Lipase Inhibitor CAY10499: In Vitro and In Vivo Data Analysis
This guide provides a comprehensive comparison of the lipase inhibitor CAY10499 with other relevant inhibitors, presenting key in vitro and in vivo experimental data. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data in structured tables, details experimental protocols, and visualizes signaling pathways and workflows to facilitate a clear understanding of this compound's performance and mechanism of action.
Introduction to this compound
This compound is recognized as a potent, non-selective lipase inhibitor. Its primary mechanism involves the irreversible inhibition of several key enzymes involved in lipid metabolism, most notably monoacylglycerol lipase (MAGL). The inhibition of MAGL leads to the accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in the central nervous system and peripheral tissues. This activity gives this compound potential therapeutic applications in a range of conditions, including cancer and neuroinflammatory disorders.
In Vitro Data Comparison
The in vitro efficacy of this compound has been characterized by its inhibitory activity against a panel of lipases and its cytotoxic effects on various cancer cell lines. For comparison, we include data for JZL184, a well-characterized and selective MAGL inhibitor, and Orlistat, a widely used inhibitor of gastric and pancreatic lipases, which also exhibits inhibitory activity against fatty acid synthase (FASN).
Lipase Inhibition Profile
| Compound | Target Lipase | IC50 (nM) | Species | Notes |
| This compound | MAGL | 144 | Human (recombinant) | Non-selective lipase inhibitor.[1] |
| HSL | 90 | Human (recombinant) | ||
| FAAH | 14 | Human (recombinant) | ||
| ATGL, DAGLα, ABHD6, CES1 | - | - | Inhibits by 95%, 60%, 90%, and 95% respectively at 5 µM.[1] | |
| JZL184 | MAGL | 8 | Mouse brain | Potent and selective MAGL inhibitor. |
| FAAH | >300-fold selectivity for MAGL over FAAH | In vitro | ||
| Orlistat | Pancreatic Lipase | 0.22 µg/mL (~440 nM) | Porcine | Potent inhibitor of gastric and pancreatic lipases. |
| Fatty Acid Synthase (FAS) | 1.35 µM | - | Inhibits the thioesterase domain.[2] | |
| DAGL, ABHD12 | - | - | Also inhibits these lipases.[2][3] |
Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | 4.2[1] |
| MDA-MB-231 | Breast Cancer | 46[1] | |
| COV318 | Ovarian Cancer | 106.7[1] | |
| OVCAR-3 | Ovarian Cancer | 79.8[1] |
In Vivo Data Comparison
In vivo studies are crucial for evaluating the therapeutic potential and physiological effects of inhibitors. This section compares the available in vivo data for this compound, JZL184, and Orlistat in various animal models.
Effects on Lipase Activity and Metabolism
| Compound | Animal Model | Dosage & Administration | Key Findings |
| This compound | Rats | Not specified | Reduced FRUC diet- and AIN-93M diet-induced increases in cytosolic lipase activity.[1] |
| JZL184 | Mice | 16 mg/kg, i.p. | Maximal inhibition of brain MAGL activity within 0.5 hours, lasting for at least 24 hours. |
| Orlistat | Humans | 120 mg, three times daily with meals | Prevents the absorption of up to one-third of dietary fat.[4] |
Anti-tumor and Anti-inflammatory Effects
| Compound | Animal Model | Dosage & Administration | Application | Key Findings |
| JZL184 | Athymic nude mice with A549 lung cancer cells | 8 mg/kg, every 72 hours | Cancer | Dose-dependent antimetastatic effect, significantly reducing the number of metastatic nodules in the lung.[5] |
| APdE9 mice (Alzheimer's model) | 40 mg/kg, daily for 1 month | Neuroinflammation | Decreased proinflammatory reactions of microglia and reduced total Aβ burden. | |
| Mice with carrageenan-induced paw edema | 4, 16, 40 mg/kg | Inflammation | Dose-dependently attenuated edema and mechanical allodynia. | |
| Orlistat | Nude mice with PC-3 prostate tumors | 240 mg/kg/day, i.p. | Cancer | Inhibited tumor growth. |
| Transgenic mouse model of endometrial cancer | - | Cancer | Decreased body weight in obese mice and inhibited tumor growth. |
Signaling Pathways
The therapeutic effects of these inhibitors are rooted in their modulation of specific signaling pathways.
This compound and JZL184: MAGL Inhibition Pathway
Inhibition of MAGL by this compound or JZL184 blocks the degradation of 2-AG. The resulting accumulation of 2-AG enhances the activation of cannabinoid receptors CB1 and CB2, which can lead to reduced inflammation and decreased cancer cell proliferation. Furthermore, blocking 2-AG breakdown reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.
Caption: MAGL inhibition pathway by this compound/JZL184.
Orlistat: Fatty Acid Synthase (FASN) Inhibition Pathway
Orlistat's anti-cancer effects are largely attributed to its inhibition of FASN, an enzyme overexpressed in many cancers. FASN is crucial for the synthesis of palmitate, a key component of lipids required for cell membrane formation and energy storage. By inhibiting FASN, Orlistat disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition also affects downstream signaling pathways like PI3K/AKT and ERK1/2.[6]
Caption: FASN inhibition pathway by Orlistat in cancer.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. Below are summaries of key methodologies cited in the context of this compound and its comparators.
In Vitro MAGL Inhibition Assay
This assay is used to determine the potency of inhibitors against MAGL.
References
- 1. caymanchem.com [caymanchem.com]
- 2. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
CAY10499: A Comparative Guide for Use as a Control Compound in Lipase Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10499 with other common lipase inhibitors, offering supporting experimental data to inform its use as a control compound in lipase research.
Introduction to this compound
This compound is a carbamate-based, non-selective lipase inhibitor.[1] It is widely used in research to study the roles of various lipases in physiological and pathophysiological processes. Its broad-spectrum activity makes it a useful tool for initial screening studies to determine the involvement of lipases. However, its lack of specificity necessitates the use of more selective inhibitors to identify the specific lipase responsible for an observed effect.
Mechanism of Action
This compound is an irreversible inhibitor that acts by covalently modifying the active site serine residue of lipases.[2] The active moiety is believed to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group, rather than the carbamate itself.[2] This covalent modification leads to the inactivation of the enzyme.
Performance Comparison with Alternative Lipase Inhibitors
The efficacy and selectivity of this compound are best understood when compared to other well-characterized lipase inhibitors. The following tables summarize the inhibitory activity (IC50 values) of this compound and its alternatives against a panel of human lipases.
Table 1: Inhibitory Activity (IC50) of this compound and Other Lipase Inhibitors against Various Human Lipases
| Compound | MAGL (nM) | HSL (nM) | FAAH (nM) | ATGL (µM) | Pancreatic Lipase (µM) |
| This compound | 144[3] | 90[3] | 14[3] | - | - |
| JZL184 | 8[4] | >10,000 | >10,000 | - | - |
| Atglistatin | - | - | - | 0.7[5] | >100 |
| Orlistat | - | - | - | - | Varies (e.g., 0.4 for one formulation)[6] |
Table 2: Broader Specificity Profile of this compound [3][5]
| Lipase/Enzyme | % Inhibition by this compound (at 5 µM) |
| ATGL | 95% |
| DAGLα | 60% |
| ABHD6 | 90% |
| CES1 | 95% |
Experimental Protocols
Monoacylglycerol Lipase (MGL) Activity Assay using 4-Nitrophenylacetate (4-NPA)
This protocol is adapted from a commonly used method for measuring MGL activity.[7]
Materials:
-
MGL enzyme (human recombinant)
-
Assay Buffer (e.g., 10X MAGL Assay Buffer)
-
4-Nitrophenylacetate (4-NPA) substrate
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare Reagents:
-
Dilute the 10X Assay Buffer to 1X with distilled water.
-
Prepare the MGL enzyme solution by diluting the enzyme stock in 1X Assay Buffer to the desired concentration.
-
Prepare the 4-NPA substrate solution by diluting the stock in 1X Assay Buffer. The final concentration in the assay is typically around 200-300 µM.[8]
-
Prepare serial dilutions of the inhibitor compound in the same solvent.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Control): Add 150 µl of 1X Assay Buffer, 10 μl of MGL enzyme solution, and 10 μl of the solvent used for the inhibitor.[8]
-
Background Wells: Add 160 µl of 1X Assay Buffer and 10 μl of the solvent.[8]
-
Inhibitor Wells: Add 150 µl of 1X Assay Buffer, 10 μl of MGL enzyme solution, and 10 μl of the desired inhibitor concentration.[8]
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µl of the 4-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405-415 nm in a microplate reader.[8] Take readings kinetically over a period of 10-20 minutes or as an endpoint reading after a fixed time.
-
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of the control and inhibitor wells.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (100% activity).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Hormone-Sensitive Lipase (HSL) Inhibition Assay
A common method for assessing HSL activity involves the use of a fluorescently labeled substrate.
Materials:
-
HSL enzyme (human recombinant)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Fluorescent substrate (e.g., 1-S-arachidonoylthioglycerol)
-
Inhibitor compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: As described in the MGL assay protocol, prepare the necessary dilutions of the enzyme, buffer, substrate, and inhibitor.
-
Assay Setup (in a 96-well black plate):
-
Set up control, background, and inhibitor wells similar to the MGL assay, adjusting volumes and concentrations as needed for the specific assay kit or protocol.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.[9]
-
Initiate Reaction: Add the fluorescent substrate to all wells to start the reaction.
-
Measurement: Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition and IC50 values as described for the MGL assay.
Visualizations
Signaling Pathway
Caption: Hormonal regulation of the lipolysis pathway in an adipocyte.
Experimental Workflow
Caption: General workflow for a lipase inhibition screening assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CAY10499: A Guide for Laboratory Professionals
Researchers and drug development professionals handling CAY10499 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, its solutions, and contaminated materials.
Essential Safety and Handling Precautions
Before disposal, it is crucial to follow all handling recommendations outlined in the Safety Data Sheet (SDS). This compound should be handled by trained personnel in a well-ventilated area, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.
-
Waste Identification and Segregation:
-
All waste containing this compound, whether in solid form, dissolved in a solvent, or as contaminated lab materials, must be segregated from non-hazardous waste.
-
Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.
-
-
Disposal of Unused or Expired this compound:
-
Solid Form: Collect any unused or expired solid this compound in a designated hazardous waste container. Ensure the container is tightly sealed.
-
Solutions:
-
Organic Solvents: Solutions of this compound in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) must be collected in a designated solvent waste container.
-
Aqueous Solutions: Given its low aqueous solubility, large volumes of aqueous waste are not anticipated. However, any aqueous solutions containing this compound must be collected as hazardous aqueous waste and not poured down the drain.
-
-
-
Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Any disposable PPE, such as gloves, that has come into contact with this compound should be disposed of in a designated solid hazardous waste container.
-
Labware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound must be discarded as solid hazardous waste. Reusable glassware should be decontaminated following standard laboratory procedures for hazardous chemicals before washing.
-
-
Storage and Final Disposal:
-
Store all this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Always adhere to all local, state, and federal regulations concerning hazardous waste disposal.
-
Key Chemical Properties for Disposal Considerations
The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Physical State | Crystalline Solid |
| Solubility in DMSO | approx. 20 mg/mL[1] |
| Solubility in Ethanol | approx. 2 mg/mL[1] |
| Solubility in DMF | approx. 20 mg/mL[1] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers[1] |
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: A flowchart outlining the proper disposal path for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CAY10499
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of CAY10499, a non-selective lipase inhibitor.
When working with this compound, a crystalline solid, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and appropriate disposal methods.
Personal Protective Equipment (PPE)
The recommended personal protective equipment for handling this compound is designed to provide a barrier against potential chemical exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses or chemical safety goggles | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves | Impermeable and resistant to the product. Nitrile, butyl, or viton gloves are recommended.[2] |
| Body | Protective clothing | Lab coat, long-sleeved shirt, and long pants to prevent skin exposure.[1][2] |
| Respiratory | NIOSH-approved respirator | Required when ventilation is inadequate or when handling large quantities. A surgical N-95 respirator provides both respiratory and splash protection.[3] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks. Follow these procedural steps for safe handling:
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary materials and equipment before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe dust or vapor.
-
Weigh the compound in a ventilated enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (2 mg/ml).[5][6]
3. Storage:
-
Store this compound at -20°C for long-term stability.[6]
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
4. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Material and Contaminated Waste: Dispose of in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a sealed bag and place them in the hazardous waste container.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal, emphasizing the continuous use of appropriate personal protective equipment.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
